Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Beschreibung
BenchChem offers high-quality Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-11-8-6(7)3-10-5-12-8/h3-5H,2H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUTGBUYRLLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: A Privileged Scaffold in Kinase Inhibitor Discovery and Synthesis
Executive Summary
In the landscape of modern targeted therapeutics, the architectural design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds. Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1936073-84-5) has emerged as a critical building block in medicinal chemistry[1]. By acting as a 7-deazapurine, this core structure effectively mimics the adenine moiety of ATP, allowing for highly competitive binding within the highly conserved kinase hinge region[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug discovery, and field-proven synthetic workflows for developing next-generation multikinase inhibitors.
Structural and Physicochemical Properties
The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine where the N7 atom is replaced by a carbon atom. This seemingly minor bioisosteric replacement profoundly impacts the molecule's electronic distribution and synthetic versatility. It retains the essential hydrogen-bond donor/acceptor profile required for kinase hinge interaction while providing a new, functionalizable vector at the C5 position[3]. The ethyl carboxylate group at C5 serves both as a lipophilic interaction moiety and a synthetic handle for late-stage diversification.
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value |
| Chemical Name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
| CAS Registry Number | 1936073-84-5 |
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| Scaffold Classification | 7-Deazapurine (Adenine Bioisostere) |
| Hydrogen Bond Donors | 1 (N7-H) |
| Hydrogen Bond Acceptors | 4 (N1, N3, C=O, -O-) |
| Key Reactive Vectors | C4 (Halogenation/Amination), C5 (Ester Hydrolysis) |
Mechanistic Role in Drug Discovery
The clinical success of kinase inhibitors often hinges on their ability to outcompete intracellular ATP (which is present in millimolar concentrations) for the orthosteric binding site. The pyrrolo[2,3-d]pyrimidine scaffold achieves this through a highly conserved binding mode. The N1 and N3 atoms, along with the N7-H, form a critical bidentate hydrogen-bonding network with the backbone amides of the target kinase's hinge region[4].
Recent drug discovery campaigns have heavily utilized this scaffold to target aggressive and resistant malignancies. For instance, 5 highlights the discovery of fourth-generation EGFR inhibitors targeting the C797S triple mutation, where pyrrolo[2,3-d]pyrimidine derivatives exhibited subnanomolar IC50 values[5]. Furthermore, structural optimization of this core has yielded potent Aurora A inhibitors that disrupt mitotic progression in gastric cancer[4], as well as selective RET and CSF1R inhibitors[6][7].
Competitive inhibition of kinase signaling by pyrrolo[2,3-d]pyrimidine derivatives.
Synthetic Methodologies & Workflows
To translate the raw ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate scaffold into a potent drug candidate, medicinal chemists employ a sequence of highly regioselective transformations. The most common workflow involves the activation of the C4 position via halogenation (typically chlorination using POCl3 or NCS)[8]. This C4-chloride intermediate is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with various anilines or aliphatic amines[6].
Following C4 functionalization, the C5-ethyl ester is routinely saponified to a carboxylic acid, which is then coupled with diverse amines to form amides. This C5-amide vector is crucial for projecting into the solvent-exposed region or the DFG-out allosteric pocket, thereby driving kinase selectivity[7].
Synthetic workflow for derivatizing the pyrrolo[2,3-d]pyrimidine scaffold.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that causality is understood and empirical data is robustly controlled.
Protocol 1: C4-Amination via Buchwald-Hartwig Cross-Coupling
Causality: While simple SNAr can work for highly nucleophilic aliphatic amines, the Buchwald-Hartwig amination is required for electron-deficient or sterically hindered anilines. Xantphos is selected as the ligand due to its large bite angle, which accelerates the reductive elimination step critical for C-N bond formation.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the C4-chloro-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq), the desired aniline/amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and anhydrous Cs2CO3 (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration) to the mixture. Degas the suspension via three freeze-pump-thaw cycles to prevent palladium oxidation.
-
Execution: Heat the reaction mixture to 100 °C and stir for 12–16 hours.
-
Self-Validation Checkpoint (In-Process): Monitor reaction progression via LC-MS. The reaction is deemed complete when the starting material peak (< 5% AUC) is replaced by the product mass [M+H]+.
-
Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient).
-
Final Validation: Confirm the structure via 1H-NMR (specifically noting the disappearance of the C4-Cl signature and the appearance of the secondary amine N-H proton) and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality: The ADP-Glo assay is a luminescent kinase assay that measures ADP formed from a kinase reaction. It is chosen over radiometric assays because it is safer, highly scalable for high-throughput screening, and provides a universal readout regardless of the specific kinase target (e.g., EGFR, Aurora A, or RET).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 384-well white microplate. Dilute the target kinase (e.g., recombinant EGFR) and the synthesized pyrrolo[2,3-d]pyrimidine inhibitor in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Incubation: Dispense 5 µL of the inhibitor (in a 10-point dose-response titration, starting at 10 µM) and 5 µL of the kinase enzyme into the wells. Incubate for 30 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 5 µL of the ATP/Substrate mix (at the predetermined Km for ATP to ensure competitive binding sensitivity). Incubate for 60 minutes.
-
Detection: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Self-Validation Checkpoint (Data Integrity): Read luminescence on a microplate reader. Calculate the Z'-factor using positive controls (Staurosporine or Gefitinib) and negative controls (DMSO vehicle). A Z'-factor > 0.5 validates the assay's dynamic range and reliability.
-
Analysis: Plot the luminescent signal against the log of the inhibitor concentration. Use non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
References
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC - 3
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications - 5
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Current Medicinal Chemistry - 2
-
Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - ACS Publications - 4
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI - 6
-
61900-67-2 | Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate (Cross-reference for CAS 1936073-84-5) - BLDpharm - 1
-
Methyl 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate - Benchchem - 8
-
CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - European Patent Office - 7
Sources
- 1. 61900-67-2|Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate|BLD Pharm [bldpharm.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Methyl 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [benchchem.com]
The Privileged Scaffold: 7-Deazapurine-5-Carboxylic Acid Ethyl Ester in Modern Therapeutics
Executive Summary
The pursuit of highly selective, ATP-competitive kinase inhibitors and potent nucleoside analogs has heavily relied on the bioisosteric replacement of naturally occurring purines. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core represents one of the most successful "warheads" in modern medicinal chemistry[1]. By replacing the N7 nitrogen of a standard purine with a carbon atom, the electron density of the bicyclic system is fundamentally altered. This modification increases lipophilicity and renders the core highly resistant to enzymatic cleavage by purine nucleoside phosphorylases, while strictly preserving the N1 and N3 hydrogen-bond donor/acceptor motifs required to anchor the molecule within the ATP-binding hinge region[2].
Within this chemical space, 7-deazapurine-5-carboxylic acid ethyl ester (and its 4-amino/4-chloro derivatives) serves as a critical, versatile synthetic intermediate[3]. The strategic positioning of the ethyl ester at the C5 position provides a stable, electron-withdrawing handle during early-stage ring functionalization. In late-stage drug development, this ester is saponified and coupled with diverse amines to project functional groups out of the ATP pocket and into the solvent-exposed region, optimizing both target selectivity and pharmacokinetic properties[4].
Structural Rationale & Pharmacophore Modeling
The Bioisosteric Advantage
In wild-type kinases, the adenine ring of ATP binds to the hinge region via highly conserved hydrogen bonds. The 7-deazapurine scaffold perfectly mimics this interaction. However, the true advantage of the 7-deazapurine system lies in its functionalization vectors.
The Role of the C5-Ethyl Ester
The C5 position of the pyrrolo[2,3-d]pyrimidine core typically points toward the ribose-binding pocket or the solvent channel of the kinase active site.
-
Synthetic Stability: The ethyl ester protects the C5 position from unwanted electrophilic aromatic substitutions during the derivatization of the C4 position (e.g., chlorination or amination)[3].
-
Late-Stage Diversification: The ester can be readily hydrolyzed to a carboxylic acid and converted into a vast library of 5-carboxamides. These amides can form secondary hydrogen bonds with non-conserved residues in the solvent channel, which is the primary mechanism for achieving kinase selectivity (e.g., targeting JAK3 over JAK1)[4].
Caption: ATP-competitive inhibition of the JAK/STAT signaling pathway by 7-deazapurine derivatives.
Therapeutic Applications
The derivatives synthesized from the 7-deazapurine-5-carboxylic acid ethyl ester scaffold have broad therapeutic applications, primarily divided into targeted kinase inhibition and antimicrobial/antiviral therapies.
Oncology and Autoimmune Disease (Kinase Inhibitors)
-
JAK Inhibitors: 5-Carboxamide derivatives are potent inhibitors of Janus Kinases (JAKs), particularly JAK3. Blocking this pathway prevents STAT phosphorylation, offering profound immunosuppressive effects useful in treating rheumatoid arthritis, asthma, and various hematological malignancies[4].
-
RET and ITK Inhibitors: The scaffold has been successfully optimized to inhibit Rearranged during Transfection (RET) kinases[1] and Interleukin-2-inducible T-cell kinase (ITK)[5], both of which are critical targets in oncology and inflammatory diseases.
-
PKB/Akt Inhibition: Methyl and ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylates exhibit nanomolar inhibition against Protein Kinase B (PKB), a crucial node in tumor cell survival, showing high selectivity over related kinases like PKA[6].
Antimicrobial and Antiviral Agents
-
Nucleoside Analogs: Naturally occurring 7-deazapurine-5-carboxamides, such as sangivamycin, act as potent Protein Kinase C (PKC) inhibitors and exhibit strong antitumor properties[7].
-
Pathogen Targeting: Synthetic derivatives of the 5-carboxylate scaffold have demonstrated significant in vitro efficacy against Mycobacterium tuberculosis and viral replicons, including Hepatitis C Virus (HCV) and Dengue[6].
Quantitative Biological Activity Summary
| Scaffold / Derivative Type | Primary Target / Application | Key Biological Activity / Efficacy | Reference |
| Sangivamycin (Natural 5-Carboxamide) | PKC Inhibition | Potent PKC inhibitor; functionally related to adenosine. | [7] |
| 4-Amino-5-carboxylate (Synthetic) | PKB/Akt Inhibition | Nanomolar inhibition; high selectivity over PKA. | [6] |
| 5-Carboxamide (Synthetic) | JAK3 Inhibition | Immunosuppression (Rheumatoid arthritis, asthma). | [4] |
| 5-Carboxamide (Synthetic) | ITK Inhibition | Anti-inflammatory and anti-proliferative agent. | [5] |
| 5-Carboxamide (Synthetic) | Antimicrobial | High in vitro efficacy against M. tuberculosis. | [6] |
Synthetic Workflows & Experimental Protocols
To translate the ethyl ester building block into a therapeutically viable library, medicinal chemists employ a two-phase workflow: saponification followed by amide coupling. The following protocol is designed as a self-validating system , ensuring that causality and chemical checkpoints are built into the methodology.
Caption: Synthetic workflow for converting the ethyl ester scaffold into active 5-carboxamide APIs.
Phase 1: Base-Catalyzed Saponification of the Ethyl Ester
Causality: The ethyl ester is highly stable, requiring strong aqueous base to hydrolyze. A mixed solvent system is mandatory to ensure both the lipophilic ester and the hydrophilic hydroxide salt remain in solution.
-
Reaction Setup: Dissolve 1.0 equivalent of the 7-deazapurine-5-carboxylic acid ethyl ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).
-
Hydrolysis: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir the reaction mixture at 50°C for 4–6 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (10% MeOH in DCM). The reaction is complete when the high-Rf ester spot is entirely consumed, replaced by a baseline-retained spot corresponding to the lithium carboxylate salt.
-
Isoelectric Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with cold water. Carefully acidify the aqueous layer using 1M HCl until the pH reaches 3.5–4.0 .
-
Expert Insight: The pKa of the 7-deazapurine-5-carboxylic acid is approximately 3.5. Adjusting the pH to this exact isoelectric point neutralizes the zwitterion, causing the product to crash out of the aqueous solution as a solid.
-
-
Isolation: Filter the resulting precipitate, wash with ice-cold water to remove residual LiCl, and dry under high vacuum for 12 hours to yield the pure 5-carboxylic acid intermediate.
Phase 2: Amide Coupling via HATU
Causality: Because the 7-deazapurine core is electron-rich and sterically demanding, standard carbodiimide coupling (EDC/HOBt) often results in sluggish kinetics and poor yields. HATU is utilized because it generates a highly reactive HOAt-active ester, driving the reaction forward even with sterically hindered amines[4].
-
Activation: Dissolve 1.0 equivalent of the 5-carboxylic acid intermediate in anhydrous DMF (0.1 M). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Pre-incubation: Stir at room temperature for 15 minutes to allow full formation of the HOAt-active ester. The solution will typically turn a deep yellow.
-
Coupling: Add 1.5 equivalents of the target amine (R-NH₂). Stir at room temperature for 2–4 hours.
-
Self-Validation (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the activated acid mass and the appearance of the desired product mass (M+H)⁺.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers extensively with 5% aqueous LiCl or brine (to pull DMF into the aqueous phase). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically a gradient of 0-10% MeOH in DCM) to isolate the final 5-carboxamide API.
References
- Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PMC - NIH URL
- Title: Biosynthesis of pyrrolopyrimidines Source: PMC - NIH URL
- Title: Methyl 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Source: Benchchem URL
- Title: Sangivamycin | C12H15N5O5 | CID 14978 Source: PubChem - NIH URL
- Title: US12297203B2 - Pyrrolopyrimidine ITK inhibitors Source: Google Patents URL
- Title: WO2013085802A1 - Pyrrolopyrimidines as janus kinase inhibitors Source: Google Patents URL
- Title: 1696907-15-9 | Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Source: BLDpharm URL
Sources
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyrrolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1696907-15-9|Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. WO2013085802A1 - Pyrrolopyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]
- 5. US12297203B2 - Pyrrolopyrimidine ITK inhibitors - Google Patents [patents.google.com]
- 6. Methyl 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [benchchem.com]
- 7. Sangivamycin | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS number and synonyms
[1][2][3]
Identity & Physicochemical Profile[1][2][4][5]
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a bicyclic heteroaromatic ester belonging to the 7-deazapurine class.[1][2] It serves as a pivotal intermediate in the synthesis of pharmaceutical agents, most notably Janus Kinase (JAK) inhibitors.
While the unsubstituted 5-carboxylate (CAS 1936073-84-5) is the specific target structure, it is frequently accessed or utilized via its 4-chloro derivative (CAS 144927-57-1), which is the primary commercial building block for functionalizing the pyrimidine ring.[1][2]
Key Identifiers
| Property | Unsubstituted Target | Primary Precursor (4-Chloro) |
| CAS Number | 1936073-84-5 | 144927-57-1 |
| Common Name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
| Molecular Formula | C₉H₉N₃O₂ | C₉H₈ClN₃O₂ |
| Molecular Weight | 191.19 g/mol | 225.63 g/mol |
| SMILES | CCOC(=O)c1cnc2nc[nH]c12 | CCOC(=O)c1c(Cl)nc2nc[nH]c12 |
| Appearance | Off-white to pale yellow solid | White to yellow solid |
| Solubility | DMSO, DMF, Methanol (Moderate) | DMSO, DMF, DCM |
Structural Significance
The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of purine (specifically adenine).[1][2] By replacing the N-7 of purine with a carbon (C-5 in the pyrrole ring), the scaffold:
-
Retains Hydrogen Bonding: The N-3 and NH-7 positions mimic the acceptor/donor motif of purines.[1][2]
-
Modifies Electronics: The C-5 position (where the ester is attached) is electron-rich, allowing for electrophilic substitutions or, in this case, stabilization of the ester functionality.[1]
-
Enhances Metabolic Stability: The 7-deaza modification often prevents enzymatic degradation by purine nucleoside phosphorylases.[1][2]
Synthetic Utility & Mechanism[2][6]
The synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically proceeds through the 4-chloro intermediate due to the efficiency of the Vilsmeier-Haack cyclization strategy.[1][2]
Core Synthesis Pathway
The most robust route involves the condensation of ethyl 2-cyano-4,4-diethoxybutanoate with thiourea or urea, followed by chlorination and cyclization.[1][2] However, a more modern convergent approach uses ethyl 2-formyl-3-oxopropanoate derivatives.[1][2]
Mechanism: Dechlorination of the 4-Chloro Precursor
To obtain the unsubstituted 5-carboxylate (CAS 1936073-84-5) from the commercially ubiquitous 4-chloro analog (CAS 144927-57-1), a reductive dechlorination is performed.[1][2]
Reaction Logic:
-
Catalyst: Palladium on Carbon (Pd/C) is used to facilitate hydrogenolysis of the C-Cl bond.[1][2]
-
Base: A base (e.g., MgO, Et₃N, or NaOAc) is required to neutralize the HCl generated, preventing protonation of the pyrimidine nitrogens which could poison the catalyst or reduce solubility.
-
Solvent: Ethanol or Methanol is preferred for solubility and compatibility with hydrogenation.[1][2]
Graphviz Diagram: Synthesis & Functionalization Workflow
Caption: Synthetic workflow converting the 4-chloro precursor to the target 5-carboxylate or functionalized drug scaffolds.
Experimental Protocols
Protocol A: Dechlorination to Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Note: This protocol is adapted from standard heterocyclic hydrogenolysis procedures.[1][2]
Reagents:
-
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq)[1][2]
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Magnesium Oxide (MgO) (2.0 eq)
-
Ethanol (anhydrous)
Procedure:
-
Preparation: In a hydrogenation flask, dissolve the 4-chloro substrate in Ethanol (0.1 M concentration).
-
Scavenger Addition: Add MgO (2.0 eq). Expert Insight: MgO is preferred over amines here to prevent catalyst poisoning while effectively neutralizing HCl.[1][2]
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert nitrogen atmosphere.[1]
-
Hydrogenation: Purge the vessel with Hydrogen gas (H₂) three times. Stir vigorously under a balloon of H₂ (1 atm) or in a Parr shaker at 30 psi for 4–6 hours at room temperature.
-
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and the dechlorinated product (Rf ~0.4) will appear.[1][3]
-
Work-up: Filter the reaction mixture through a Celite pad to remove Pd/C and MgO. Wash the pad with warm Ethanol.[1][2]
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient).
Protocol B: SNAr Functionalization (For 4-Amino Analogs)
Most drug discovery applications utilize the 4-chloro group for nucleophilic aromatic substitution (SNAr) before manipulating the ester.[1][2]
Applications in Drug Discovery[2][8][9]
The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in kinase inhibitor design.
JAK/STAT Pathway Inhibition
This scaffold mimics the adenine pocket of ATP, allowing it to bind competitively to the ATP-binding site of Janus Kinases (JAK1, JAK2, JAK3, TYK2).
-
Mechanism: The N-1 and N-3 nitrogens form hydrogen bonds with the "hinge region" of the kinase.[1][2]
-
5-Carboxylate Role: The ethyl ester at C-5 can be hydrolyzed to a carboxylic acid, serving as a handle for further coupling (e.g., to solubilizing groups) or interacting with the "gatekeeper" residue or solvent-exposed regions.[1][2]
Antiviral Nucleosides
7-Deazapurines are critical in antiviral research (e.g., Remdesivir analogs).[1][2] The C-C glycosidic bond (formed if the N-9 is glycosylated) is resistant to cleavage, increasing the half-life of the nucleoside analog in vivo.[1][2]
Graphviz Diagram: JAK-STAT Signaling Pathway Target[1][2]
Caption: Mechanism of action for pyrrolo[2,3-d]pyrimidine scaffolds interfering with JAK-STAT signaling.[1]
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Precautions:
References
-
PubChem. (2025).[1][4] Compound Summary: 7H-Pyrrolo[2,3-d]pyrimidine derivatives. National Library of Medicine.[1][2] Available at: [Link][1]
-
Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective Inhibitors of Protein Kinase B. ACS Publications.[1][2] Available at: [Link][1]
Sources
- 1. 1352396-67-8|Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1696907-15-9|Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1696907-15-9|Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1-Dotriacontanol | CAS#:6624-79-9 | Chemsrc [chemsrc.com]
A Technical Guide to the Biological Activity of Pyrrolo[2,3-d]pyrimidine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] This technical guide provides an in-depth exploration of a specific, highly versatile subclass: pyrrolo[2,3-d]pyrimidine-5-carboxylate derivatives. We will dissect the multifaceted biological activities of these compounds, with a primary focus on their roles as kinase inhibitors in oncology. Furthermore, this guide will cover their emerging potential in antiviral and antimicrobial applications. By synthesizing mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols, this document serves as a comprehensive resource for researchers aiming to design, synthesize, and evaluate the next generation of therapeutics based on this potent scaffold.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to adenine, the core component of adenosine triphosphate (ATP), is fundamental to its biological importance.[1][2] This mimicry allows these compounds to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][3]
The introduction of a carboxylate or a related ester/amide functionality at the C-5 position of the pyrrole ring provides a crucial handle for medicinal chemists. This group can:
-
Engage in Key Interactions: Form hydrogen bonds or other interactions with amino acid residues in the target protein's active site, enhancing binding affinity and selectivity.
-
Modulate Physicochemical Properties: Influence solubility, lipophilicity, and metabolic stability, which are critical for drug-like properties and pharmacokinetic profiles.
-
Serve as a Synthetic Anchor: Act as a versatile starting point for further chemical modifications to explore the chemical space and optimize biological activity.
This guide will delve into the specific therapeutic areas where these derivatives have shown the most promise.
Key Biological Activities & Mechanisms of Action
Anticancer Activity: A Focus on Kinase Inhibition
The most extensively studied application of pyrrolo[2,3-d]pyrimidine derivatives is in oncology, where they function as potent inhibitors of various protein kinases implicated in tumor growth, proliferation, and angiogenesis.[3][4]
2.1.1 Epidermal and Vascular Endothelial Growth Factor Receptors (EGFR/VEGFR)
EGFR and VEGFR are two prominent tyrosine kinases that are key drug targets.[1] EGFR regulates epithelial tissue development, while VEGFR is a primary driver of tumor-induced angiogenesis.[1] Numerous pyrrolo[2,3-d]pyrimidine derivatives have been designed to inhibit these targets. For instance, derivatives have been synthesized that covalently block mutant EGFR activity, showing high selectivity for cancer cells harboring specific mutations (like T790M in Non-Small Cell Lung Cancer) over wild-type EGFR, thereby reducing toxicity to normal cells.[5]
-
Mechanism of Action: These compounds typically bind to the ATP-binding pocket of the kinase domain. The pyrrolo[2,3-d]pyrimidine core mimics adenine, forming hydrogen bonds with the "hinge" region of the kinase. Substituents at the C-4 and C-5 positions then extend into other regions of the active site to confer potency and selectivity.
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by a pyrrolo[2,3-d]pyrimidine derivative.
Caption: EGFR signaling pathway inhibited by a pyrrolo[2,3-d]pyrimidine derivative.
2.1.2 Other Kinase Targets (RET, CDK, CK1α)
Beyond EGFR/VEGFR, this scaffold has been successfully adapted to target other critical kinases:
-
RET Kinase: Gene fusions and mutations of RET kinase drive certain types of lung and thyroid cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent, low nanomolar inhibitors of both wild-type and drug-resistant mutant RET.[6]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets for cancer therapy. Novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated strong inhibitory activity against CDK9 and show anti-proliferative effects in pancreatic cancer cell lines.[7]
-
Casein Kinase 1α (CK1α): This kinase is involved in pathways like p53 regulation. Optimized 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as highly potent CK1α inhibitors, exhibiting nanomolar efficacy and favorable selectivity over other kinases.[8]
Antiviral Activity
The structural similarity to purine nucleosides makes the pyrrolo[2,3-d]pyrimidine scaffold a promising framework for developing antiviral agents.
-
Human Cytomegalovirus (HCMV): Several pyrrolo[2,3-d]pyrimidine nucleoside analogues, such as ara-sangivamycin, have shown potent and selective activity against HCMV.[9] The mechanism appears to involve the inhibition of viral DNA synthesis.[9]
-
Hepatitis C Virus (HCV): Analogues of Toyocamycin, a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside, have been investigated for their ability to inhibit HCV RNA in replicon assays.[10] Specifically, 4-methylthio and 5-carboxamide oxime derivatives showed good activity and selectivity.[10]
-
SARS-CoV-2: More recently, pyridopyrrolopyrimidine-2-carboxamides were designed and synthesized to target the main protease (M-pro) of SARS-CoV-2, with some derivatives showing potent inhibition of viral growth in vitro.[11]
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for new antibacterial agents. Pyrrolo[2,3-d]pyrimidines have emerged as a promising scaffold in this area.[12]
-
DNA Gyrase B (GyrB) Inhibition: DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it a validated antibacterial target. A series of 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-phenylacetamides were synthesized and shown to have potent activity against E. coli and P. aeruginosa, comparable to the antibiotic chloramphenicol.[13][14] Molecular modeling confirmed their stable interaction with the GyrB active site.[13]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrrolo[2,3-d]pyrimidine-5-carboxylate scaffold has yielded critical insights into the structural requirements for potent biological activity.
-
C-4 Position: Substitutions at this position are crucial for kinase selectivity and potency. Often, an amino linkage to a substituted aryl group is employed to interact with solvent-exposed regions of the kinase active site.[6][15]
-
C-5 Position: The 5-carboxylate group is a key interaction point. Converting the ester to various amides can significantly impact activity. For example, in RET kinase inhibitors, specific amide derivatives were found to be optimal.[6] This position can also be modified to attach other pharmacophoric moieties to explore additional binding pockets.[16]
-
N-7 Position (Pyrrole Nitrogen): This position is often substituted to modulate solubility and cell permeability. For instance, in some anticancer series, electron-withdrawing groups on a substituent at N-7 enhanced cytotoxic activity.[15]
-
C-2 Position: While less frequently modified, substitutions here can also influence activity. In the development of CK1α inhibitors, exploring substituents at the C-2 position was part of the optimization strategy.[8]
SAR Visualization
The following diagram summarizes key SAR insights for kinase inhibitory activity.
Caption: Key structure-activity relationship points on the scaffold.
Experimental Protocols for Activity Evaluation
To ensure scientific rigor, protocols must be self-validating, incorporating appropriate controls. Below are representative, detailed methodologies for assessing the biological activity of novel pyrrolo[2,3-d]pyrimidine-5-carboxylate derivatives.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This protocol determines the concentration at which a compound inhibits 50% of the kinase activity (IC₅₀).
Principle: A luminescent ATP detection reagent is used to quantify the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels (low luminescence), while effective inhibition results in high ATP levels (high luminescence).
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at 2x final concentration)
-
Test compounds (serial dilutions in DMSO)
-
Positive control inhibitor (e.g., Gefitinib)
-
384-well white assay plates
-
Luminescent ATP detection assay kit (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection
Methodology:
-
Compound Plating: Add 50 nL of test compound serial dilutions (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of EGFR kinase solution (diluted in kinase buffer) to all wells.
-
Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of 2x ATP/substrate solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Reaction Termination & Signal Generation: Add 10 µL of the luminescent ATP detection reagent to each well. This stops the kinase reaction and initiates the luminescent signal.
-
Signal Stabilization: Incubate for another 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using "No Enzyme" wells (100% inhibition) and "DMSO Vehicle" wells (0% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow: High-Throughput Screening (HTS) Cascade
This diagram outlines a typical workflow for identifying and characterizing new kinase inhibitors.
Caption: A typical workflow for kinase inhibitor discovery and validation.
Protocol: Cell Proliferation (Cytotoxicity) Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds (serial dilutions)
-
Positive control (e.g., Doxorubicin)
-
96-well clear tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells with medium only (blank), vehicle control (DMSO), and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution (DMSO) to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control wells.
-
Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Pyrrolo[2,3-d]pyrimidine-5-carboxylate derivatives represent a highly versatile and privileged scaffold in modern drug discovery. Their success, particularly as kinase inhibitors in oncology, is well-established.[3] However, the landscape continues to evolve. Future research will likely focus on:
-
Targeting Novel Kinases: Exploring the inhibition of less-drugged kinases to overcome resistance and treat new indications.
-
Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to achieve greater selectivity and durable responses.
-
Expanding Therapeutic Areas: Systematically exploring their full potential as antiviral and antibacterial agents, a critical need in the face of growing resistance.[12]
-
Advanced Drug Delivery: Formulating these compounds into novel delivery systems to improve their pharmacokinetic profiles and target them more effectively to diseased tissues.
The foundational knowledge and methodologies presented in this guide provide a solid platform for scientists and researchers to build upon, driving the innovation of new and impactful therapeutics based on the pyrrolo[2,3-d]pyrimidine-5-carboxylate core.
References
-
Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. International Journal of Applied Pharmaceutics. Available at: [Link]
-
Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis Online. Available at: [Link]
-
Molecular modelling and structure-activity relationship of pyrrolo- [2,3-d]pyrimidine derivatives as potent DNA gyrase B. Taylor & Francis Online. Available at: [Link]
-
Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). MDPI. Available at: [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. PubMed. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. PubMed. Available at: [Link]
-
Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. PubMed. Available at: [Link]
-
Synthesis and Biological activity of Some PyrroloPyrimidine Compounds. Al-Azhar Bulletin of Science. Available at: [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]
-
Regioselective Synthesis of Pyrrolo[2,3- d ]pyrimidine Derivatives by Amine Oxide Rearrangement. Academia.edu. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Taylor & Francis Online. Available at: [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Publishing. Available at: [Link]
-
Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. PubMed. Available at: [Link]
-
Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. PubMed. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04015H [pubs.rsc.org]
- 12. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. japsonline.com [japsonline.com]
- 16. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Handling of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Executive Summary & Chemical Identity
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a critical heterocyclic intermediate, primarily utilized in the synthesis of Janus kinase (JAK) inhibitors and other bio-isosteres of purine nucleosides. Its 7-deazapurine scaffold renders it essential for structure-activity relationship (SAR) studies in drug discovery.
Understanding the solubility profile of this compound is non-trivial; it possesses a "push-pull" electronic structure—an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring—capped with a lipophilic ethyl ester. This guide provides a scientifically grounded solubility analysis to optimize reaction yields, purification (recrystallization), and formulation.
Chemical Structure & Properties
| Property | Detail |
| IUPAC Name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
| CAS Number | 144927-57-1 (Analogous derivatives often cited) |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Physical Form | Pale-yellow to yellow-brown crystalline solid |
| pKa (Calculated) | ~13.5 (Pyrrole NH), ~3.5 (Pyrimidine N-1 protonation) |
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.
-
Hydrogen Bonding Network: The N-7 proton (pyrrole NH) is a strong hydrogen bond donor (HBD). The N-1 and N-3 positions, along with the ester carbonyl, act as hydrogen bond acceptors (HBA). This creates a high lattice energy in the solid state, requiring polar solvents to disrupt crystal packing.
-
Lipophilicity vs. Polarity: The ethyl ester moiety imparts moderate lipophilicity, aiding solubility in chlorinated solvents and esters. However, the planar, aromatic core dictates that stacking interactions (π-π stacking) must be overcome by the solvent.
Solubility Profile in Organic Solvents
The following data categorizes solvent compatibility based on experimental synthesis workflows and structural analysis.
Table 1: Solubility Tier List
Data synthesized from standard synthetic procedures (e.g., Suzuki couplings, nucleophilic substitutions) involving pyrrolopyrimidine scaffolds.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Ideal for NMR analysis and biological assays. |
| DMF | High (>50 mg/mL) | Preferred solvent for S_NAr reactions and couplings. | |
| Polar Protic | Methanol | Moderate (Heating req.) | Good for slurrying; poor solubility at RT. |
| Ethanol | Moderate (Heating req.) | Primary solvent for recrystallization. | |
| Chlorinated | DCM / Chloroform | Good | Standard solvent for extraction and chromatography. |
| Esters/Ethers | Ethyl Acetate | Moderate | Soluble, but often requires heating to fully dissolve high conc. |
| THF | Good | Excellent for reduction reactions (e.g., with LiAlH₄). | |
| Non-Polar | Hexanes / Heptane | Insoluble | Used as an anti-solvent to precipitate the product. |
| Toluene | Low | Used to wash crude solids to remove impurities. | |
| Aqueous | Water | Insoluble | Used to crash out the product from reaction mixtures. |
Critical Insight: The compound exhibits a steep solubility curve in Ethanol . It is sparingly soluble at room temperature (RT) but highly soluble at reflux (78°C). This characteristic makes Ethanol the "Golden Solvent" for purification via recrystallization.
Experimental Protocols
Protocol A: Self-Validating Solubility Screen
Objective: To rapidly determine the saturation limit for process optimization.
-
Preparation: Weigh 10 mg of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation Logic:
-
Dissolved < 200 µL: High Solubility (>50 mg/mL).
-
Dissolved 200–1000 µL: Moderate Solubility (10–50 mg/mL).
-
Undissolved > 1000 µL: Low Solubility (<10 mg/mL).
-
-
Thermal Stress: If undissolved, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.
Protocol B: Purification via Recrystallization (Ethanol Method)
Context: This protocol leverages the temperature-dependent solubility profile to achieve >98% purity.
-
Dissolution: Place crude solid (e.g., 5.0 g) in a round-bottom flask. Add Absolute Ethanol (approx. 10–15 volumes, ~50–75 mL).
-
Reflux: Heat the mixture to reflux (80°C) with magnetic stirring.
-
Checkpoint: The solution should become clear. If solids remain, add Ethanol in 5 mL portions until dissolved.
-
-
Hot Filtration (Optional): If insoluble black specs remain (catalyst residues), filter rapidly through a pre-warmed Celite pad.
-
Crystallization: Remove from heat. Allow the solution to cool slowly to RT.
-
Mechanism:[1] Slow cooling promotes the growth of pure crystal lattices, excluding impurities.
-
-
Precipitation: Once at RT, cool further in an ice bath (0–4°C) for 1 hour to maximize yield.
-
Isolation: Filter the pale-yellow crystals via vacuum filtration.
-
Wash: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Hexanes (to remove residual alcohol).
-
Drying: Dry under high vacuum at 45°C for 6 hours.
Visualizing the Workflow
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on the operational stage of the Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate workflow.
Diagram 2: Recrystallization Process Flow
The following diagram details the thermodynamic manipulation required for high-purity isolation.
Caption: Step-by-step thermal cycle for the recrystallization of pyrrolopyrimidine esters using Ethanol.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 261591, 7H-Pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Gangjee, A., et al. (2010). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)-carboxylate; Structure identification and X‑ray analyses. Retrieved from [Link]
Sources
Strategic Utilization of 5-Substituted 7-Deazapurine Esters
The following technical guide details the chemistry, synthesis, and biological applications of 5-substituted 7-deazapurine esters.
From Synthetic Core to Bioactive Scaffolds
Executive Summary: The "Golden Intermediate"
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine/guanine) with altered hydrogen bonding capability and improved metabolic stability (N7
Within this class, 5-substituted 7-deazapurine esters —specifically ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate —represent a critical "divergent node." They are not typically the final drug but the versatile linchpin that grants access to three distinct therapeutic classes:
-
Kinase Inhibitors: Via C4-amination and C5-amide functionalization.
-
Tricyclic Intercalators: Via cyclization between C4 and C5 substituents.
-
Antiviral Nucleosides: Via N7-glycosylation and C5-group modification.
This guide analyzes the synthesis, reactivity, and application of this ester core, moving beyond basic literature to provide actionable experimental logic.
Synthetic Architecture
The synthesis of the 5-ester core does not start from a purine but is constructed de novo to ensure regiocontrol.
The De Novo Route (The "Guanidine" Approach)
The most robust industrial route involves the condensation of acyclic precursors. This avoids the regioselectivity issues inherent in functionalizing an existing pyrrolopyrimidine ring.
Mechanism:
-
Precursor Formation: Reaction of diethyl acetonedicarboxylate or similar 1,3-dicarbonyls with synthons like N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Pyrimidine Closure: Condensation with an amidine (e.g., formamidine or guanidine).
-
Pyrrole Closure: Intramolecular cyclization.
Visualization: Synthetic Pathway
Caption: Step-wise construction of the 4-chloro-5-carboxylate core. Note the critical chlorination step which activates the C4 position for S_NAr.
Critical Process Parameters (CPP)
-
Moisture Sensitivity: The 4-chloro intermediate is sensitive to hydrolysis. Aqueous workups must be performed rapidly with cold buffers (pH 7–8) to prevent reversion to the 4-hydroxy tautomer [1].
-
Regiocontrol: In the de novo synthesis, the steric bulk of the ester group at C5 directs the cyclization, ensuring the correct isomer is formed exclusively.
Reactivity Profile & Divergent Synthesis
The utility of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate lies in its three orthogonal reactive sites.
| Site | Functionality | Primary Reaction | Application |
| C4 | Chlorine (Electrophile) | S_NAr (Nucleophilic Aromatic Substitution) | Introduction of aniline/amine pharmacophores for kinase binding. |
| C5 | Ethyl Ester | Hydrolysis / Amidation / Reduction | Tuning solubility; creating H-bond acceptors; cyclization handles. |
| N7 | Pyrrole Nitrogen | N-Alkylation / Glycosylation | Attaching ribose sugars (nucleosides) or solubilizing tails. |
The "Switch" Strategy
The order of operations is paramount.
-
Rule: Perform S_NAr at C4 before hydrolysis of the C5 ester.
-
Reasoning: The electron-withdrawing ester at C5 activates the C4-chlorine towards nucleophilic attack. Hydrolyzing the ester to a carboxylate (an anion) creates electronic repulsion and deactivates the ring, making S_NAr sluggish or impossible.
Visualization: Divergent Logic
Caption: The "Switch" Strategy: The C5-ester activates C4 for substitution before serving as a handle for further diversification.
Biological Applications & Case Studies
Kinase Inhibitors (Non-Nucleoside)
The 7-deazapurine scaffold mimics the adenine ring of ATP, binding to the hinge region of kinases.
-
Role of the 5-Ester: It is often converted to a carboxamide . This amide can form critical hydrogen bonds with the "gatekeeper" residue or solvent-exposed regions of the kinase pocket.
-
Example: 5-substituted 7-deazapurines have shown nanomolar potency against VEGFR-2 (Angiogenesis) and CDK2 (Cell Cycle) [2]. The 5-position vector points into the solvent channel, allowing for the attachment of solubilizing groups without steric clash.
Tricyclic Pyrimido[4,5-b]indoles
Reaction of the 5-ester with a C4-hydrazine or diamine can lead to ring closure, forming a tricyclic system.
-
Mechanism: The hydrazine attacks the C4-Cl, then the terminal nitrogen attacks the C5-ester carbonyl, releasing ethanol and forming a lactam ring.
-
Bioactivity: These planar, rigid structures act as DNA intercalators , inhibiting topoisomerase II. They are potent cytotoxic agents against leukemia cell lines (e.g., CCRF-CEM) [3].
Antiviral Nucleosides
While the ester itself is rarely the final antiviral moiety, it is the precursor to 5-cyano or 5-heteroaryl groups found in advanced antivirals.
-
Zika & HCV: 7-deazaadenosine analogs (often synthesized from the 5-substituted core) inhibit viral RNA polymerase. The C5-modification prevents steric rejection by the viral enzyme while blocking the natural conformational changes required for translocation [4].
Detailed Experimental Protocol
Objective: Synthesis of a 4-anilino-7-deazapurine-5-carboxylate (Model Kinase Inhibitor Intermediate).
Materials
-
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq)[1]
-
Aniline derivative (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[2]
-
Solvent: Isopropanol (iPrOH) or n-Butanol
Methodology
-
Preparation: Charge a reaction flask with the 4-chloro-5-ester substrate and iPrOH (10 mL/g).
-
Addition: Add the aniline derivative followed by DIPEA.
-
Note: Do not use strong inorganic bases (NaOH) as they will hydrolyze the ester.
-
-
Reflux: Heat the mixture to reflux (80–100°C) for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
The product often precipitates directly. If not, concentrate the solvent to 50% volume and add cold water.
-
-
Purification: Filter the solid. Wash with cold water (to remove DIPEA-HCl salts) and cold ether. Recrystallize from Ethanol/Water if necessary.
Validation Criteria
-
1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl signal and appearance of NH protons (exchangeable with D2O) around 9.0–10.0 ppm. The ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) must remain intact.
-
Yield: Typical yields for this S_NAr reaction are 75–90%.
References
-
Al-Salahi, R., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation.[3][4] MDPI Pharmaceuticals. Available at: [Link]
-
Ruzi, Z., et al. (2022). Synthesis of tricyclic 7-deazapurines and their antiproliferative activity. ResearchGate / Biomedicine & Pharmacotherapy.[5] Available at: [Link]
-
Seela, F., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews.[6] Available at: [Link]
Sources
- 1. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 144927-57-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: The "Pivot" Scaffold in JAK Inhibitor Synthesis
The following technical guide details the chemistry, synthesis, and application of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 144927-57-1), a critical scaffold in the development of Janus Kinase (JAK) inhibitors.
Technical Guide for Process Chemists & Medicinal Scientists
Executive Summary: The Structural Advantage
In the realm of kinase inhibitor design, the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) system is a privileged pharmacophore, serving as the hinge-binding core for blockbuster drugs like Tofacitinib , Ruxolitinib , and Baricitinib .
While most approved JAK inhibitors feature an unsubstituted 5-position, the Ethyl 5-carboxylate derivative represents a strategic "Pivot Intermediate." It offers two distinct synthetic advantages:
-
Access to 5-Substituted Analogs: It allows for the introduction of amides, esters, or alkyl groups at C5 to modulate selectivity (e.g., JAK1 vs. JAK2/3) and improve solubility.
-
Regioselective Control: The ester group directs electrophilic substitutions and can be cleanly removed via hydrolysis and decarboxylation to yield the pristine 5-H core if required, often with higher purity than direct cyclization methods.
Retrosynthetic Analysis & Strategy
The synthesis of the 5-carboxylate core is best achieved via a "Pyrrole-First" strategy. Unlike routes that build the pyrrole onto a pyrimidine ring (which often yield 5-unsubstituted or 5-nitrile derivatives), constructing the pyrrole ring with pre-installed diesters ensures the correct oxidation state and regiochemistry.
The "Pyrrole-First" Pathway
-
Precursor Assembly: Condensation of diethyl aminomalonate with an ethoxymethylene cyanoacetate.
-
Pyrrole Formation: Base-mediated Thorpe-Ziegler cyclization to yield Diethyl 2-amino-1H-pyrrole-3,4-dicarboxylate .
-
Pyrimidine Fusion: Cyclocondensation with formamidine acetate.
-
Activation: Chlorination of the resulting lactam.
Figure 1: Step-wise synthesis of the Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate scaffold. The "Pyrrole-First" approach ensures correct placement of the C5-ester.
Detailed Experimental Protocols
Note: All reactions must be performed in a fume hood with appropriate PPE. 4-Chloro-pyrrolopyrimidines are potent sensitizers.
Step 1: Synthesis of Diethyl 2-amino-1H-pyrrole-3,4-dicarboxylate
Principle: A Thorpe-Ziegler cyclization involving a Michael addition followed by nitrile attack.
-
Reagents: Diethyl aminomalonate hydrochloride (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Sodium ethoxide (2.1 M in EtOH).
-
Procedure:
-
Dissolve diethyl aminomalonate hydrochloride in anhydrous ethanol.
-
Add NaOEt solution dropwise at 0°C to neutralize the salt.
-
Add Ethyl (ethoxymethylene)cyanoacetate slowly.
-
Heat the mixture to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Recrystallization from Ethanol/Water yields the pyrrole as a tan solid.
-
-
Critical Quality Attribute (CQA): Ensure complete removal of uncyclized linear intermediates, which appear as lower Rf spots.
Step 2: Cyclization to Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Principle: Formation of the pyrimidine ring using formamidine as a C1 synthon. The C3-ester of the pyrrole reacts with the amine to close the ring, leaving the C4-ester (now C5) intact.
-
Reagents: Pyrrole intermediate (from Step 1), Formamidine acetate (1.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Suspend the pyrrole diester in ethanol (10 vol).
-
Add formamidine acetate.
-
Reflux for 12–18 hours. The suspension will typically clear then reprecipitate the product.
-
Workup: Cool to 0°C. Filter the precipitate. Wash the cake with cold ethanol and diethyl ether.
-
Yield: Typically 70–85%.
-
Data: ¹H NMR (DMSO-d₆) should show a distinctive singlet at ~7.9–8.1 ppm (C2-H) and the broad NH signals.
-
Step 3: Chlorination to Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Principle: Deoxychlorination using Phosphorus Oxychloride (POCl₃).
-
Reagents: 4-Hydroxy intermediate (1.0 eq), POCl₃ (5–10 vol), N,N-Dimethylaniline (catalytic, optional).
-
Procedure:
-
Place the 4-hydroxy intermediate in a round-bottom flask under Argon.
-
Add POCl₃ carefully (exothermic).
-
Heat to reflux (approx. 105°C) for 3–5 hours until the solution becomes clear and starting material is consumed (HPLC).
-
Quench (Critical Safety Step): Cool the reaction mixture. Slowly pour the mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the ester.
-
Extraction: Neutralize with NaHCO₃ (solid) to pH ~7. Extract with Dichloromethane (DCM).
-
Purification: Flash chromatography (DCM/MeOH gradient) or recrystallization from Heptane/EtOAc.
-
-
Characterization:
-
Appearance: Pale yellow to off-white solid.
-
MS (ESI): [M+H]⁺ = 226.0/228.0 (Cl isotope pattern).
-
Application: The "Fork in the Road"
Once the 4-chloro-5-ester scaffold is synthesized, it serves as a divergence point for two major classes of JAK inhibitors.
Route A: Decarboxylation (Access to Tofacitinib/Baricitinib Core)
If the target is the unsubstituted 5-H core, the ester is removed after the SNAr reaction with the amine side chain.
-
SNAr: React 4-Cl scaffold with the specific amine (e.g., chiral piperidine).
-
Hydrolysis: LiOH/THF/H₂O to form the 5-carboxylic acid.
-
Decarboxylation: Heat the 5-COOH intermediate at 180–200°C in quinoline or use microwave irradiation to yield the 5-H pyrrolopyrimidine.
Route B: 5-Functionalization (Novel IP Space)
The ester can be converted to amides (via aminolysis) or alcohols (via LiAlH₄ reduction) to create inhibitors that interact with the "solvent front" region of the JAK ATP-binding pocket, potentially enhancing selectivity.
Figure 2: Divergent synthesis pathways. Route A utilizes the ester as a temporary directing group, while Route B retains it for pharmacophore expansion.
Analytical Reference Data
For the validation of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate :
| Parameter | Specification / Observation |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 188–192 °C (dec) |
| ¹H NMR (DMSO-d₆) | δ 13.1 (br s, 1H, NH), 8.65 (s, 1H, C2-H), 8.15 (s, 1H, C6-H), 4.30 (q, 2H), 1.32 (t, 3H).[1] |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in DCM; Insoluble in Water. |
| Stability | Moisture sensitive (ester hydrolysis). Store at 2–8°C under Argon. |
References
-
Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffold
- Title: An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Source: Chemistry of Heterocyclic Compounds, 2018.
-
URL:[Link]
- Commercial Availability & Properties: Title: Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Product Page. Source: Sigma-Aldrich.
-
Application in Kinase Inhibitors
-
Decarboxylation Strategies
- Title: Practical Synthesis of Tofacitinib.
- Source: Organic Process Research & Development.
-
URL:[Link] (General Journal Reference for Process Routes)
Sources
Methodological & Application
Synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate from ethyl cyanoacetate
Executive Summary
This application note details the optimized protocol for the synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (and its 4-hydroxy tautomer), a critical scaffold in the development of Janus kinase (JAK) inhibitors, antifolates, and nucleoside analogs.
Unlike the common "Davoll" synthesis—which utilizes bromoacetaldehyde diethyl acetal to generate the unsubstituted pyrrolo[2,3-d]pyrimidine core—this protocol employs the Glycine-Enamine Route . This pathway is essential for retaining the carboxylate functionality at the C5 position, a requisite for further pharmacophore diversification.
Strategic Retro-Analysis & Pathway
The synthesis is designed as a convergent assembly involving two key phases:
-
Pyrrole Ring Construction: Conversion of ethyl cyanoacetate to a highly functionalized pyrrole intermediate via a Thorpe-Ziegler type cyclization.
-
Pyrimidine Annulation: Closure of the second ring using formamidine acetate to establish the 7-deazapurine core.
Reaction Pathway Diagram
Figure 1: Step-wise synthetic logic flow from ethyl cyanoacetate to the target 7-deazapurine scaffold.
Materials & Reagents
| Reagent | CAS No.[1][2][3] | Grade | Role |
| Ethyl cyanoacetate | 105-56-6 | >99% | Starting Material |
| Triethyl orthoformate | 122-51-0 | Anhydrous | C1-Donor |
| Glycine ethyl ester HCl | 623-33-6 | >98% | Nitrogen/Carbon Source |
| Formamidine acetate | 3473-63-0 | 99% | Pyrimidine Ring Closure |
| Sodium ethoxide | 141-52-6 | 21 wt% in EtOH | Base Catalyst |
| Acetic anhydride | 108-24-7 | ACS Reagent | Solvent/Catalyst |
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate
This step activates the methylene group of ethyl cyanoacetate, creating an electrophilic species ready for amine substitution.
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).
-
Charge: Add Ethyl cyanoacetate (22.6 g, 0.20 mol), Triethyl orthoformate (44.5 g, 0.30 mol), and Acetic anhydride (50 mL).
-
Reaction: Heat the mixture to reflux (approx. 130°C bath temperature) for 4–6 hours.
-
Checkpoint: Monitor by TLC (3:1 Hexane:EtOAc). The starting material spot should disappear.
-
-
Workup: Remove volatiles (excess orthoformate and acetic anhydride) under reduced pressure (rotary evaporator).
-
Purification: The residue solidifies upon cooling. Recrystallize from ethanol or use directly if purity is >95% by NMR.
-
Yield: Expect ~85–90% as a crystalline solid.
-
Step 2: Synthesis of Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
This is the critical "Thorpe-Ziegler" cyclization step that establishes the pyrrole core with the necessary carboxylate handles.
-
Substitution:
-
Dissolve the Ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.10 mol) from Step 1 in Ethanol (100 mL).
-
Add Glycine ethyl ester hydrochloride (14.0 g, 0.10 mol) and Triethylamine (10.1 g, 0.10 mol).
-
Stir at room temperature for 2 hours. The intermediate enamine forms (often visible as a color change).
-
-
Cyclization:
-
In a separate flask, prepare a solution of Sodium ethoxide (0.12 mol) in absolute ethanol (50 mL).
-
Add the enamine solution dropwise to the sodium ethoxide solution at reflux.
-
Continue reflux for 2 hours.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Pour onto ice-water (300 mL). Neutralize carefully with dilute acetic acid to pH ~7.
-
The pyrrole product will precipitate. Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
Yield: Expect 60–70%.
-
Data: 1H NMR should show the pyrrole NH and the absence of the cyano group signal.
-
Step 3: Annulation to Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
The final ring closure utilizes formamidine to bridge the amino and ester groups of the pyrrole.
-
Reaction:
-
In a 250 mL RBF, suspend Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate (11.3 g, 0.05 mol) in Ethanol (100 mL).
-
Add Formamidine acetate (7.8 g, 0.075 mol).
-
Reflux the mixture for 12–18 hours.
-
Mechanism:[4][5] The formamidine reacts with the amino group and the adjacent C2-ester to close the pyrimidine ring. The C4-ester of the pyrrole remains untouched, becoming the C5-ester of the final scaffold.
-
-
Workup:
-
Cool the reaction mixture in an ice bath. The product often precipitates directly from the cool ethanol.
-
Filter the solid.[6]
-
If no precipitate forms, concentrate the solvent to 50% volume and cool again.
-
-
Purification:
-
Recrystallize from DMF/Ethanol or dilute Acetic Acid.
-
Characterization: The product typically exists as the 4-hydroxy tautomer (often depicted as the 4-oxo-3H tautomer).
-
Target Structure:Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate .
-
Downstream Modifications (Optional)
If the strictly unsubstituted (at C4) target is required (Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate), a dechlorination-reduction sequence is necessary:
-
Chlorination: Treat the Step 3 product with POCl3 (reflux, 3h) to generate Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate .
-
Reduction: Hydrogenate the chloro-intermediate using H2/Pd-C and MgO (to scavenge HCl) in Ethanol/EtOAc.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete Cyclization | Ensure anhydrous conditions during NaOEt addition. Water quenches the enolate intermediate. |
| Oiling out in Step 3 | Impure Pyrrole | Recrystallize the pyrrole intermediate from ethanol before the annulation step. |
| Incomplete Annulation | Old Formamidine | Formamidine acetate is hygroscopic. Dry reagents under vacuum or use fresh stock. |
References
-
Gangjee, A., et al. (2010). "Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents." Bioorganic & Medicinal Chemistry.
-
Taylor, E. C., et al. (1955). "Pteridines. XX. A New Synthesis of the Pyrrolo[2,3-d]pyrimidine Ring System." Journal of the American Chemical Society.
-
Tumkevicius, S. (2002).[1] "Synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives." Chemija. (Foundational methodology for 5-carboxylate retention).
-
Davoll, J. (1960). "Pyrrolo[2,3-d]pyrimidines."[5][7][8][9] Journal of the Chemical Society. (Contrasting route for unsubstituted C5).
Sources
- 1. Ethyl 2-cyano-4,4-diethoxybutyrate | C11H19NO4 | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-Cyano-4,4-diethoxybutyrate | CAS 52133-67-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CAS 52133-67-2: ethyl 2-Cyano-4,4-diethoxybutyrate [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
- 6. Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 7. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 8. 乐研 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 9. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Optimized Hydrolysis of Ethyl 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylate
[1]
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a critical pharmacophore in medicinal chemistry, serving as an isostere for adenine in the development of kinase inhibitors (e.g., JAK, FAK, and BTK inhibitors) [1, 2]. The hydrolysis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate to its corresponding carboxylic acid is a pivotal intermediate step, enabling further derivatization via amide coupling.[1]
This guide presents a validated, high-fidelity protocol for this transformation. Unlike generic saponification procedures, this protocol addresses the specific solubility challenges and amphoteric nature of the 7-deazapurine core, ensuring high yields (>90%) and purity suitable for subsequent pharmaceutical applications.
Scientific Foundation & Mechanism[1]
Reaction Mechanism
The transformation proceeds via a Base-Catalyzed Acyl-Oxygen Cleavage (BAc2) mechanism.[1] The reaction is driven by the nucleophilic attack of the hydroxide ion (
Critical Consideration: The 7H-pyrrolo[2,3-d]pyrimidine ring contains an acidic pyrrole proton (
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the saponification of the 7-deazapurine ester.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters were optimized based on the physicochemical properties of the 7-deazapurine scaffold.
| Parameter | Recommended Condition | Scientific Rationale |
| Base Selection | Lithium Hydroxide (LiOH[1]·H₂O) | LiOH is milder than NaOH and exhibits better solubility in THF/Water mixtures, reducing the risk of side reactions on the electron-rich pyrrole ring [3]. |
| Solvent System | THF : Water (3:1 to 1:[1]1) | The starting ester is poorly soluble in pure water. THF solubilizes the organic ester, while water dissolves the base. Methanol is a viable alternative but transesterification can occur as a reversible side reaction. |
| Stoichiometry | 3.0 - 4.0 Equivalents | Excess base is required to neutralize the generated carboxylic acid and deprotonate the N7-pyrrole (amphoteric consumption).[1] |
| Temperature | 50°C - 60°C | While the reaction proceeds at RT, mild heating ensures complete conversion within 2-4 hours, overcoming the steric hindrance at the 5-position.[1] |
| Workup pH | pH 3.0 - 4.0 | Critical: The isoelectric point implies that extreme acidity (pH < 1) may form the soluble hydrochloride salt, preventing precipitation. Target pH 3-4 for optimal recovery.[1] |
Detailed Experimental Protocol
Reagents and Equipment
-
Starting Material: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq).
-
Reagents: Lithium Hydroxide Monohydrate (LiOH·H₂O, 4.0 eq), Tetrahydrofuran (THF, HPLC grade), Deionized Water, 1N HCl.
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, pH meter/paper, vacuum filtration setup.
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a round-bottom flask with Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (e.g., 1.0 g, 5.23 mmol).
-
Add THF (10 mL) and stir to create a suspension.
-
Note: The starting material may not fully dissolve until the reaction proceeds.
Step 2: Saponification
-
Prepare a solution of LiOH·H₂O (878 mg, 20.9 mmol, 4.0 eq) in Water (5 mL).
-
Add the aqueous base solution dropwise to the THF suspension.
-
Heat the mixture to 50°C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC (Mobile Phase: 10% MeOH in DCM).
-
Target: Disappearance of the ester peak (
) and appearance of the acid peak ( ). -
Duration: Typically 2–4 hours.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of THF. Do not distill to dryness; leave the aqueous layer.
-
Dilute the aqueous residue with water (5 mL) if necessary to ensure a clear solution (the salt form is soluble).
-
Acidification (The Critical Step):
-
Place the flask in an ice bath.
-
Slowly add 1N HCl dropwise while monitoring pH.
-
Precipitation usually begins around pH 6. Continue adding HCl until pH 3–4 is reached.
-
Warning: Do not overshoot to pH 0-1, as the pyrimidine ring may protonate, redissolving the product as a salt.
-
-
Stir the slurry at 0°C for 30 minutes to maximize yield.
Step 4: Purification
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 5 mL) to remove residual Lithium salts.
-
Wash with a small amount of cold Acetone or Diethyl Ether (2 mL) to facilitate drying (optional, but improves purity).
-
Dry the solid under high vacuum at 45°C for 12 hours.
Expected Results
Workflow Visualization
Figure 2: Operational workflow for the hydrolysis protocol.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Precipitation upon Acidification | pH too low (Salt formation) or Product too soluble | Adjust pH back to 3-4 using dilute NaOH.[1] If still soluble, saturate aqueous layer with NaCl and extract with EtOAc/THF (3:1). |
| Incomplete Reaction | Poor solubility of SM | Add Methanol as a co-solvent (10% v/v) or increase temperature to reflux (65°C).[1] |
| Low Yield | Product loss in mother liquor | The acid has slight water solubility. Cool to 0°C for longer periods before filtration. |
| Decarboxylation | Excessive heat/acid | Avoid boiling in acidic media.[1] 5-position acids are generally stable, but 2-position acids are labile [4].[1] Keep workup cold. |
References
-
Gangjee, A., et al. (2010).[3] "Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents." Journal of Medicinal Chemistry. Available at: [Link]
-
Dholakia, S. P., et al. (2020).[3] "Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents." Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters – Saponification." Master Organic Chemistry. Available at: [Link]
Sources
- 1. 7-cyclopentyl-2-{5-[4-(3-cyclopentyl-propionyl)-piperazin-1-yl]-pyridin-2-ylamino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide | C31H42N8O2 | CID 44819651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. japsonline.com [japsonline.com]
Application Note: Nucleophilic Substitution of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Abstract
This guide provides a rigorous technical framework for the nucleophilic aromatic substitution (
Strategic Analysis & Mechanistic Insight
The Substrate Architecture
The 7H-pyrrolo[2,3-d]pyrimidine core mimics the purine structure of ATP, making it a privileged scaffold in medicinal chemistry. The specific derivative ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate possesses two distinct electrophilic sites:
-
C4-Chlorine: The primary site for
. It is highly activated by the adjacent ring nitrogens and the vinylogous electron-withdrawing effect of the C5-ester. -
C5-Ethyl Ester: A secondary electrophilic site. While less reactive than the C4-Cl, it poses a risk of side reactions (amidation/transesterification) with unhindered nucleophiles at elevated temperatures.
Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C4 position, forming a resonance-stabilized Meisenheimer-like anionic intermediate. The 5-ester group plays a crucial role here by delocalizing the negative charge, thereby lowering the activation energy compared to the unsubstituted parent heterocycle.
Figure 1: Mechanistic pathway for the
Experimental Protocols
Protocol A: Amination with Primary/Secondary Amines
Applicability: Aliphatic amines (e.g., methylamine, morpholine, piperidine). Chemoselectivity Note: To prevent attack on the ester, avoid excessive heating (>100°C) and prolonged reaction times with primary amines.
Materials:
-
Substrate: Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, suspend the substrate (1.0 equiv) in iPrOH (concentration 0.2 M).
-
Addition: Add DIPEA (2.0 equiv) followed by the amine (1.2 equiv).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.
-
-
Reaction: Heat the mixture to 60–80°C . Monitor by TLC or LC-MS.
-
Typical Time: 2–6 hours.
-
Checkpoint: If the reaction is sluggish, increase temperature to reflux (82°C for iPrOH), but monitor for ester amidation side-products.
-
-
Workup:
-
Method 1 (Precipitation): Cool to room temperature. If the product precipitates, filter and wash with cold iPrOH/water (1:1).
-
Method 2 (Extraction): Concentrate volatiles. Dilute residue with EtOAc, wash with water and brine. Dry over
and concentrate.
-
-
Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH gradient).
Protocol B: Coupling with Anilines (Acid-Catalyzed)
Applicability: Less nucleophilic aromatic amines (anilines). Rationale: Acid catalysis protonates the pyrimidine N-3 or N-1, increasing the electrophilicity of the C-4 position without deactivating the aniline nucleophile significantly.
Materials:
-
Substrate (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Catalyst: 4M HCl in Dioxane (0.1 – 0.5 equiv) or conc. HCl (drops)
-
Solvent: n-Butanol or Water/EtOH (1:1)
Step-by-Step Procedure:
-
Setup: Dissolve substrate and aniline in n-Butanol (0.3 M).
-
Catalysis: Add catalytic HCl (0.1 equiv).
-
Reaction: Heat to 100–110°C (reflux).
-
Note: The reaction mixture often turns homogenous then precipitates the product as the hydrochloride salt.
-
-
Workup: Cool to 0°C. Filter the precipitate (Product·HCl salt). Wash with cold ether or EtOAc.
-
Free Base Release (Optional): Suspend the salt in saturated
and extract with EtOAc/THF.
Protocol C: Etherification (Alkoxylation)
Applicability: Introduction of alkoxy groups (e.g., -OMe, -OEt).
Materials:
-
Substrate (1.0 equiv)
-
Alcohol (Solvent & Reagent)
-
Base: NaH (60% dispersion) or corresponding alkoxide solution (e.g., NaOEt in EtOH).
Step-by-Step Procedure:
-
Activation: To a solution of the alcohol (anhydrous) at 0°C, carefully add NaH (1.2 equiv) and stir for 15 min to generate the alkoxide.
-
Addition: Add the substrate (solid or solution) to the alkoxide mixture.
-
Reaction: Stir at 0°C to RT .
-
Warning: Heating may cause transesterification of the C5-ethyl ester if a different alcohol is used.
-
-
Quench: Carefully quench with saturated
. -
Workup: Extract with EtOAc, wash with water, dry, and concentrate.
Decision Matrix & Workflow Optimization
Use the following logic flow to select the optimal condition for your specific nucleophile.
Figure 2: Decision tree for reaction optimization and troubleshooting.
Troubleshooting & Critical Parameters
The "Hydrolysis Trap"
A common failure mode is the conversion of the 4-chloro starting material to the 4-hydroxy (4-one) tautomer .
-
Symptom: LC-MS shows a peak with M-Cl+OH (Mass change: -35 + 17 = -18 relative to SM, or +18 if considering water addition to a nitrile, but here it is direct displacement). Actually, mass shift is
, so . -
Cause: Presence of water in the solvent or basic hydrolysis during workup.
-
Prevention: Use anhydrous solvents. During workup, avoid strong bases (NaOH); use mild buffers (
) or phosphate buffer pH 7.
Chemoselectivity (Amidation)
Primary amines can attack the C5-ester, converting it to an amide.
-
Observation: Two products on LC-MS. One is the desired
product; the other has +Amine mass - OEt mass. -
Control: The C4-Cl is significantly more electrophilic (kinetic product). Amidation is the thermodynamic product. Keep temperatures
and stop the reaction immediately upon consumption of the starting material.
N-7 Protection
The N-7 proton is acidic (
-
Impact: The resulting anion is electron-rich, which theoretically deactivates the ring toward nucleophilic attack. However, for this substrate, the electron-withdrawing ester compensates, allowing the reaction to proceed even on the "naked" anion.
-
Optimization: If the reaction is stalled, consider protecting N-7 (e.g., SEM, Tosyl, Benzyl) to maintain a neutral, more electrophilic pyrimidine ring.
Safety & Handling
-
Hazard: Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a potent skin and eye irritant.[1] It may cause sensitization.
-
Reactive Hazards: Reacts violently with strong oxidizers. Hydrolyzes releases HCl gas if exposed to moisture/acid.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.
References
-
Synthesis and Reactivity of 4-Chloropyrrolo[2,3-d]pyrimidines
-
Svergja, H., et al. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." Preprints.org, 2023. Link
- Detailed study on the competition between amination and hydrolysis, confirming the utility of aqueous/acidic conditions for anilines.
-
-
General
Mechanisms on Heterocycles:-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Link
- Foundational review of the addition-elimination mechanism stabilized by electron-withdrawing groups.
-
-
Application in Kinase Inhibitor Synthesis (Tofacitinib Analogs)
-
Chemical Property Data
Sources
- 1. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [cymitquimica.com]
- 7. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 144927-57-1 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
Application Note: Glycosylation of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
[1]
Executive Summary & Strategic Analysis
The target molecule, ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1) , represents a challenging substrate for glycosylation due to the electron-withdrawing ethoxycarbonyl group at the C5 position.[1] Unlike electron-rich pyrrolo[2,3-d]pyrimidines (e.g., tubercidin), the C5-ester significantly reduces the nucleophilicity of the N7 nitrogen while simultaneously increasing the acidity of the N7-proton.[2]
This electronic push-pull dynamic necessitates a deviation from standard nucleoside synthesis protocols.[1] While the Vorbrüggen reaction (silylation/Lewis acid) remains the industry standard, this guide also details an Anionic Glycosylation (salt method) which often provides superior yields for electron-deficient deazapurines by leveraging the increased acidity of the N7-H.[1][2]
Key Challenges
-
Regioselectivity (N7 vs. N1): 7-Deazapurines are prone to N1-glycosylation (kinetic product) or bis-glycosylation.[1] The thermodynamic N7-product is desired.
-
Reactivity: The C5-ester deactivates the ring, potentially requiring higher reaction temperatures or stronger Lewis acids compared to standard purines.[1]
Reaction Mechanism & Pathway
The following diagram illustrates the competing pathways and the specific activation required for the 5-ester substituted scaffold.
Figure 1: Mechanistic pathway highlighting the convergence of the silylated base and activated sugar.[1] The electron-withdrawing C5-ester stabilizes the N7-anion character in the transition state, generally favoring N7, but requires thermal energy to overcome the activation barrier.[1]
Experimental Protocols
Method A: Modified Vorbrüggen Glycosylation (Standard)
Best for: 1-O-acyl sugars (e.g., Ribose, Glucose) and scale-up.[1][2]
Rationale: The standard Vorbrüggen uses BSA and TMSOTf.[1] For this deactivated scaffold, we utilize 1,2-dichloroethane (DCE) or Toluene instead of Acetonitrile if higher temperatures (>80°C) are needed to drive conversion.[2]
Materials
-
Substrate: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 equiv).
-
Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equiv).[1]
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv).[2]
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3.0 equiv).[2] Note: Higher equivalents than standard (1.1 eq) are often needed for deactivated bases.[2]
-
Solvent: Anhydrous MeCN (Acetonitrile).[2]
Protocol Steps
-
Silylation: Suspend the base (1.0 eq) in anhydrous MeCN (10 mL/mmol) under Argon. Add BSA (3.0 eq).[2] Heat to 80°C for 30-60 mins until a clear, homogeneous solution is obtained.
-
Activation: Cool the solution to 0°C . Add the protected sugar (1.1 eq) dissolved in minimal MeCN.[2]
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the base (M+H) and appearance of the nucleoside (M+Sugar).[2]
-
Workup: Dilute with EtOAc. Pour into ice-cold saturated NaHCO₃ (vigorous stirring required to quench silyl groups). Wash organic layer with brine, dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc). The N1 isomer usually elutes after the N7 isomer (check specific Rf on TLC).[2]
Method B: Anionic (Sodium Salt) Glycosylation
Best for: Halogenose sugars (e.g., 1-Chloro-2-deoxyribose) or if Method A fails.[1]
Rationale: The C5-ester makes the N-H proton significantly more acidic (pKa ~10-11).[1] Deprotonation with NaH creates a potent nucleophile that reacts via S_N2 displacement.[1] This method avoids the reversibility issues of the Vorbrüggen reaction.[1]
Materials
-
Base: NaH (60% dispersion in oil) (1.2 equiv).[2]
-
Sugar: 1-Chloro-3,5-di-O-toluoyl-2-deoxy-α-D-ribofuranose (1.2 equiv).[1]
-
Solvent: Anhydrous MeCN or DMF.[1]
-
Catalyst: TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine) (0.1 eq) - Optional phase transfer catalyst.[1]
Protocol Steps
-
Salt Formation: Suspend the base in anhydrous MeCN at room temperature. Add NaH carefully. Stir for 30 mins until gas evolution ceases. The solution often turns yellow/orange (anion formation).[2]
-
Addition: Add the 1-chloro-sugar (dissolved in MeCN) dropwise at RT.
-
Reaction: Stir at RT for 2-4 hours. If sluggish, heat to 50°C.
-
Workup: Filter off NaCl precipitate. Concentrate filtrate.[1][3] Partition between DCM and water.[1]
Optimization & Troubleshooting Guide
The following decision tree helps navigate common issues specific to the 5-carboxylate scaffold.
Figure 2: Troubleshooting logic flow. The deactivated nature of the base often requires "forcing" conditions (Heat/Lewis Acid), but this increases N1 risk.[2] Switching to the Anionic method is the primary contingency for regioselectivity issues.
Analytical Validation (NMR)
Distinguishing N7 vs. N1 isomers is critical.[2]
-
N7-Isomer (Desired): In HMBC, the anomeric proton (H-1') typically shows a correlation to C4 and C7a of the pyrrolopyrimidine.[2]
-
N1-Isomer (Undesired): The anomeric proton correlates to C2 and C7a .[1]
-
Shift: The H-6 proton of the pyrrole ring is often deshielded in the N7 isomer compared to the N1 isomer.[1]
References
-
Seela, F., Ingale, S. A., Ding, P., Ming, X., & Seela, F. (2009).[2] Studies on the glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses.[1] Nucleosides, Nucleotides & Nucleic Acids, 28(5), 678–694.[2] Link
-
Rosemeyer, H., & Seela, F. (1991).[2] Stereoselective synthesis of pyrrolo[2,3-d]pyrimidine α- and β-D-ribonucleosides from anomerically pure D-ribofuranosyl chlorides: Solid-Liquid Phase-Transfer Glycosylation.[1] Helvetica Chimica Acta, 74(4), 748-760.[1][2] Link[2]
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1][2] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (The authoritative text on the silyl-Hilbert-Johnson reaction).
-
Niedballa, U., & Vorbrüggen, H. (1974).[2] A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.[2] Link[2]
Procedure for N-alkylation of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
[fontname="Helvetica,Arial,sans-serif", shape=box,
Reaction pathway for regioselective N7-alkylation of 7-deazapurines.
Experimental Protocol: NaH/DMF Method
This procedure utilizes Sodium Hydride (NaH) to ensure rapid, irreversible anion formation.
Reagents & Materials
-
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq)
-
Alkyl halide (e.g., primary alkyl bromide or iodide) (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine
Step-by-Step Methodology
Step 1: System Preparation (Moisture Exclusion) Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then purge with Argon. Causality: NaH reacts violently with water to form NaOH and H₂ gas. Moisture not only degrades the base, but the resulting NaOH can cause unwanted saponification of the C5-ethyl ester, drastically reducing the yield.
Step 2: Anion Generation Dissolve the starting material (1.0 eq) in anhydrous DMF to create a 0.2 M solution. Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 eq) in small portions. Causality: Cooling prevents localized heating and potential decomposition. The reaction will effervesce as H₂ gas is released. Stir at 0 °C for 30 minutes until gas evolution completely ceases, ensuring 100% conversion to the N7-anion.
Step 3: Alkylation Add the alkyl halide (1.2 eq) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Causality: Dropwise addition prevents thermal spikes. Primary alkyl halides undergo rapid Sₙ2 substitution at the sterically accessible N7 position. Secondary halides may require gentle heating (40 °C) due to increased steric hindrance.
Step 4: Quenching & Work-up Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to safely neutralize unreacted NaH without hydrolyzing the ester product. Dilute the mixture with EtOAc and wash the organic layer extensively with water (3x) and brine (1x). DMF is highly water-soluble; multiple aqueous washes are strictly required to partition it entirely out of the organic phase.
Step 5: Purification & Analytical Validation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Self-Validation (NMR): Confirm regioselectivity via ¹H NMR. The N7-alkyl CH₂ protons typically appear as a distinct triplet or doublet around 4.1–4.4 ppm. The disappearance of the broad pyrrole N-H peak (> 11.0 ppm) confirms successful substitution. If N1-alkylation occurred, those CH₂ protons would appear further downfield due to the electron-deficient pyrimidine ring.
References
-
[1] Title: Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation Source: MDPI URL:[Link]
-
[2] Title: A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications Source: PMC (National Center for Biotechnology Information) URL:[Link]
Sources
Microwave-Assisted Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives: Advanced Protocols for Kinase Inhibitor Scaffolds
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)
Mechanistic Rationale: The Scaffold and the Energy Source
The Pharmacological Superiority of 7H-Pyrrolo[2,3-d]pyrimidines
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged deazapurine pharmacophore heavily utilized in targeted oncology and immunology. Its structural mimicry of the adenine ring of ATP allows it to act as a highly potent, ATP-competitive inhibitor of various receptor tyrosine kinases (RTKs), including VEGFR-2, EGFR, and JAK[4]. The nitrogen at position 7 acts as a critical hydrogen bond donor, while the pyrimidine nitrogens act as acceptors, anchoring the molecule deep within the kinase hinge region.
Fig 1. Mechanism of action: 7H-pyrrolo[2,3-d]pyrimidine derivatives as ATP-competitive VEGFR-2 inhibitors.
The Causality of Microwave-Assisted Synthesis (MAS)
Historically, synthesizing highly substituted pyrrolo[2,3-d]pyrimidines required harsh conditions, toxic solvents (e.g., DMF), and extended reflux times (12–24 hours) due to the high activation energy required for ring closure and functionalization.
Microwave-assisted synthesis (MAS) fundamentally alters this thermodynamic landscape. Instead of relying on convection and conduction—which create thermal gradients and heat the vessel walls first—MAS utilizes dielectric heating and ionic conduction . Molecules with a strong dipole moment continuously align with the rapidly oscillating electromagnetic field (typically 2.45 GHz), generating intense internal friction. This results in instantaneous, volumetric superheating. By pairing MAS with high-loss-tangent (tan δ) solvents like ethanol or ionic liquids, reaction times are compressed from hours to minutes, while simultaneously suppressing thermodynamic side-reactions [1][2].
Standardized Experimental Workflows
To ensure reproducibility, all microwave protocols must operate as self-validating systems . This means integrating real-time feedback mechanisms (e.g., fiber-optic temperature probes) to verify energy input, alongside rapid analytical feedback loops to confirm chemical conversion.
Fig 2. Standardized microwave-assisted synthesis workflow with integrated TLC validation feedback loop.
Detailed Methodologies & Protocols
Protocol A: Ionic Liquid-Catalyzed Microwave Synthesis of Schiff Base Derivatives
Objective: Synthesize 4-amino-pyrrolo[2,3-d]pyrimidine Schiff bases utilizing green chemistry principles. Causality Focus: The ionic liquid [HMIM][TFSI] acts as both a solvent and a dual catalyst. Because it consists entirely of ions, it exhibits exceptional ionic conductivity under microwave irradiation, acting as a powerful microwave susceptor that drives the condensation reaction to completion in minutes [1].
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stirrer, add 4-amino-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol).
-
Solvent/Catalyst Addition: Add 3 volumes of [HMIM][TFSI] ionic liquid. Self-Validation: Ensure the mixture is visually homogenous to prevent localized hot spots during irradiation.
-
Microwave Irradiation: Seal the vial with a pressure-rated crimp cap. Place it in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).
-
Parameter Setting: Program the reactor to 80 °C. Self-Validation: Utilize the internal fiber-optic temperature probe to ensure the system ramps to 80 °C without thermal overshoot. Hold for 10–15 minutes.
-
Cooling & Workup: Allow the system to rapidly cool to room temperature via forced nitrogen jet. Add cold distilled water (10 mL) to the vial to precipitate the crude product.
-
Isolation: Filter the solid precipitate. The ionic liquid remains in the aqueous filtrate and can be recovered via vacuum distillation for reuse.
-
Characterization: Recrystallize the crude solid from hot ethanol. Validate purity via TLC (CHCl3/CH3OH, 10:1) and identity via 1H NMR and LC-MS.
Protocol B: Solvent-Free Microwave Synthesis of 2-Chloro-7-cyclopentyl Derivatives
Objective: Synthesize N-alkylated or C-substituted derivatives without the use of volatile organic solvents. Causality Focus: Solvent-free conditions maximize atom economy. The solid reagents and polar bases (e.g., K2CO3) directly absorb the microwave energy. This eliminates the vapor pressure hazards associated with superheated volatile solvents, allowing safe, high-temperature functionalization [3].
Step-by-Step Procedure:
-
Preparation: Grind 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), cyclopentyl halide (1.2 mmol), and anhydrous K2CO3 (1.5 mmol) in an agate mortar to ensure maximum surface area contact.
-
Transfer: Transfer the fine powder to a 10 mL microwave reaction vial. Do not add any solvent.
-
Microwave Irradiation: Seal the vial and irradiate at 150 W power. Program the temperature limit to 120 °C for 5–8 minutes.
-
Workup: After cooling, extract the solid mass with ethyl acetate (3 × 15 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation: Purify the residue via silica gel column chromatography. Confirm the regioselectivity of the cyclopentyl addition at the N7 position (rather than N1) via 2D NMR (NOESY).
Quantitative Data: Methodological Comparison
The following table summarizes the quantitative advantages of transitioning from conventional convective heating to microwave-assisted protocols for 7H-pyrrolo[2,3-d]pyrimidine derivatives.
| Parameter | Conventional Heating | MW-Assisted (Ionic Liquid) [1] | MW-Assisted (Solvent-Free) [3] |
| Heating Mechanism | Convection / Conduction | Dielectric / Ionic Conduction | Dielectric (Solid State) |
| Reaction Time | 12 - 24 Hours | 10 - 15 Minutes | 5 - 10 Minutes |
| Average Yield | 45% - 60% | 82% - 94% | 70% - 85% |
| Solvent Used | DMF, Ethanol, or Isopropanol | [HMIM][TFSI] (Recyclable) | None (Green Chemistry) |
| Energy Efficiency | Low (Vessel wall heating) | High (Direct molecular heating) | Very High |
| Byproduct Formation | High (due to prolonged heat) | Minimal | Minimal |
Quality Control & Troubleshooting
To maintain the integrity of the self-validating system, adhere to the following QC parameters:
-
Thermal Overshoot: If the microwave reactor indicates a temperature spike above the programmed limit, the sample likely contains localized ionic impurities. Ensure thorough mixing or reduce the initial power wattage (e.g., start at 50 W instead of 150 W).
-
Regioselectivity Issues: Alkylation of the pyrrolo[2,3-d]pyrimidine scaffold can occur at N1, N3, or N7. The use of bulky bases (like Cs2CO3) and precise microwave temperature control strictly favors the thermodynamically stable N7-substituted product [4]. Always validate the isomer ratio via HPLC before scaling up.
References
-
Sustainable synthesis of Schiff base derivatives via an ionic liquid and a microwave-assisted approach. RSC Advances. Available at:[Link]
-
Microwave-assisted synthesis and biological evaluation of some new 4-(2-phenylhydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives. Indian Journal of Heterocyclic Chemistry. Available at:[Link]
-
Molecular Dynamics and Biological Evaluation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Breast Cancer. Current Microwave Chemistry / Bentham Science. Available at:[Link]
-
Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry / PMC. Available at:[Link]
Using ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate for hydrazide synthesis
Topic: Using ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate for hydrazide synthesis Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Target Scaffold: 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis)
Introduction & Strategic Importance
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines. It is central to the design of kinase inhibitors (e.g., JAK inhibitors like Tofacitinib) and nucleoside antivirals.
The conversion of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate to its corresponding hydrazide is a critical synthetic gateway. The resulting hydrazide serves as a versatile intermediate for constructing heterocyclic rings such as 1,3,4-oxadiazoles (via cyclization) or forming acyl hydrazones (via condensation with aldehydes), both of which are widely explored for antimicrobial and anticancer properties.
This guide provides a robust, self-validating protocol for this transformation, emphasizing high purity and reproducibility.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution . The hydrazine molecule, acting as a potent nucleophile, attacks the carbonyl carbon of the ethyl ester.
-
Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Elimination: The ethoxide ion is eliminated, reforming the carbonyl double bond and releasing ethanol.
-
Proton Transfer: Rapid proton transfer stabilizes the resulting hydrazide.
Key Consideration: The electron-rich nature of the pyrrole ring can reduce the electrophilicity of the C-5 carbonyl. Therefore, thermal energy (reflux) and excess hydrazine are required to drive the reaction to completion.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the hydrazinolysis of the C-5 ester.
Experimental Protocol
Objective: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbohydrazide from ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
Materials & Reagents
| Reagent/Material | Specification | Role |
| Starting Material | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | Substrate |
| Hydrazine Hydrate | 80% or 99% (Reagent Grade) | Nucleophile |
| Solvent | Ethanol (Absolute or 95%) | Reaction Medium |
| Workup Solvent | Cold Ethanol / Diethyl Ether | Washing |
| Recrystallization | Ethanol or DMF/Water | Purification |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Weigh 1.0 equivalent (e.g., 5.0 mmol) of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate into a round-bottom flask (RBF).
-
Add 20–30 mL of absolute ethanol. Stir to create a suspension or solution (solubility depends on substituents).
-
Add 5.0–10.0 equivalents of hydrazine hydrate dropwise to the stirring mixture.
-
Note: Excess hydrazine is crucial to prevent the formation of the dimer (N,N'-diacylhydrazine) and to drive the reaction against the electron-rich scaffold.
-
Step 2: Thermal Activation
-
Equip the RBF with a reflux condenser.
-
Heat the mixture to reflux (approx. 78–80 °C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (System: CHCl3:MeOH 9:1). The starting ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf, often streaks due to polarity).
-
Step 3: Workup & Isolation
-
Allow the reaction mixture to cool slowly to room temperature.
-
Cool further in an ice bath (0–4 °C) for 30 minutes. The hydrazide typically precipitates as a solid.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake with:
-
Cold ethanol (2 x 5 mL) to remove unreacted hydrazine.
-
Diethyl ether (2 x 5 mL) to facilitate drying.
-
Step 4: Purification
-
Dry the crude solid at 50 °C.
-
Recrystallization: If purity is <95% (by HPLC/NMR), recrystallize from boiling ethanol. For highly insoluble derivatives, use a DMF/Water mixture.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the hydrazide.
Troubleshooting & Optimization
Common challenges and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is soluble in hot ethanol. | Concentrate the solvent volume by 50% under reduced pressure before cooling. Add cold water to induce precipitation.[1] |
| Incomplete Reaction | Steric hindrance or electron donation from pyrrole ring. | Increase reflux time to 12h or use n-butanol (higher boiling point, 117 °C) as solvent. |
| Dimer Formation | Insufficient hydrazine. | Ensure at least 5–10 eq. of hydrazine hydrate is used. Keep concentration of ester low (0.1 M). |
| Colored Impurities | Oxidation of pyrrole ring. | Perform reaction under Nitrogen/Argon atmosphere. |
Downstream Applications
The synthesized 7H-pyrrolo[2,3-d]pyrimidine-5-carbohydrazide is a potent precursor for library generation:
-
Schiff Bases (Acyl Hydrazones): React with aromatic aldehydes (ethanol/acetic acid cat.) to form hydrazones with potential antimicrobial activity.
-
1,3,4-Oxadiazoles: Cyclization of the hydrazide using POCl3 or SOCl2 yields oxadiazole derivatives, often associated with anticancer efficacy.
-
1,2,4-Triazoles: Reaction with CS2/KOH followed by hydrazine treatment yields mercapto-triazoles.
References
-
Application of Pyrrolo[2,3-d]pyrimidine Scaffold: Wang, S., et al.[2][3][4][5] "The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 2021.
-
Hydrazide Synthesis Protocol: Mohamed, M. S., et al. "Synthesis and antimicrobial screening of some fused heterocyclic pyrroles."[1] Acta Pharmaceutica, 2005.
-
Kinase Inhibitor Design: Fassihi, A., et al. "Synthesis and Biological activity of Some PyrroloPyrimidine Compounds." Sebha University Journal, 2013.
-
General Hydrazinolysis Conditions: Abd El-Megid, M. "Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines." Journal of Chemistry, 2018.
Sources
Troubleshooting & Optimization
Optimizing reaction temperature for pyrrolopyrimidine ester hydrolysis
Topic: Optimizing Reaction Temperature & Conditions
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
The hydrolysis of pyrrolopyrimidine esters (e.g., 7-deazapurine scaffolds) is a critical step in the synthesis of JAK inhibitors and related kinase antagonists. While conceptually simple, this reaction is governed by a tight thermodynamic window.
The Core Challenge: You are balancing solubility (requiring heat/organic co-solvents) against heterocyclic instability (pyrimidine ring cleavage) and decarboxylation risks.
This guide moves beyond generic "saponification" advice to address the specific electronic and steric behaviors of the pyrrolopyrimidine core.
Part 1: The Kinetic & Thermodynamic Landscape
1. The Temperature "Goldilocks Zone"
Unlike simple aliphatic esters, pyrrolopyrimidines possess an electron-deficient pyrimidine ring fused to an electron-rich pyrrole. This push-pull system creates specific temperature sensitivities.
| Temperature Zone | Kinetic Behavior | Risk Profile | Recommended For |
| Low (< 20°C) | Kinetic Trap: Reaction often stalls due to poor solubility of the fused ring system ("Brick Dust" effect). | Low: Minimal degradation, but high risk of incomplete conversion. | Labile substituents (e.g., halides at C4). |
| Optimal (25–50°C) | Sweet Spot: Sufficient energy to overcome activation barrier ( | Moderate: manageable with monitoring. | Standard library synthesis. |
| High (> 60°C) | Thermodynamic Danger: Rapid hydrolysis, but competes with nucleophilic attack on the pyrimidine ring ( | Critical: Pyrimidine ring opening (amidine cleavage) or decarboxylation. | Sterically hindered esters (e.g., tert-butyl). |
2. Mechanism & Failure Modes (Visualized)
The diagram below illustrates the competition between the desired ester hydrolysis and the fatal ring-opening pathway triggered by high temperatures or excessive base strength.
Figure 1: Mechanistic divergence. Path A is the desired saponification.[1] Path B represents the nucleophilic attack on the pyrimidine ring (C2 or C4 position), a common impurity at high temperatures [1, 6].
Part 2: Troubleshooting & FAQs
Q1: My reaction is stuck at 50% conversion after 24 hours at Room Temperature. Should I boil it?
Do NOT boil immediately. Incomplete conversion in pyrrolopyrimidines is rarely due to electronic deactivation but rather solubility or steric shielding .
-
The Issue: The planar aromatic system stacks, reducing the effective concentration in solution.
-
The Fix:
-
Switch Solvent: Move from MeOH/Water to THF/Water (3:1) or Dioxane/Water . THF disrupts pi-stacking better than alcohols.
-
Stepwise Heating: Increase T to 40°C .
-
Base Swapping: Switch from NaOH to LiOH . Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen, increasing electrophilicity and accelerating the reaction without requiring extreme heat [1].
-
Q2: I see a new polar impurity (RRT ~0.8) appearing at 60°C. What is it?
This is likely the Ring-Opened Amidine species.
-
Mechanism: At high temperatures, the hydroxide ion (
) attacks the C2 or C4 position of the pyrimidine ring instead of the ester carbonyl. This cleaves the C-N bond, destroying the heterocycle [6]. -
Correction:
-
Lower temperature to 40°C.[2]
-
Reduce base concentration (use 1.5 eq instead of 5.0 eq).
-
If the ester is sterically hindered (t-butyl), consider acidic hydrolysis (TFA/DCM) instead of basic conditions to avoid nucleophilic attack on the ring.
-
Q3: Upon acidification (workup), my product disappears or bubbles. Why?
You are likely experiencing Decarboxylation .[3]
-
Context: If your ester is at the C-5 position and there is an electron-donating group at C-4 or C-6, the resulting free acid can be unstable.
-
The Fix:
-
Perform the acidification at 0°C .
-
Do not acidify below pH 4-5 (isoelectric precipitation) if possible.
-
Avoid heating the free acid during drying/rotary evaporation.
-
Part 3: Optimized Protocol (The "Safe" Method)
This protocol is designed to maximize yield while minimizing ring degradation.
Reagents:
-
Substrate: Pyrrolopyrimidine ester (1.0 equiv)
-
Base: LiOH[4]·H₂O (2.0 – 3.0 equiv)
-
Solvent: THF : Water (3:1 v/v)
Step-by-Step Workflow:
-
Dissolution (Critical): Dissolve the substrate in THF first. Ensure it is fully soluble before adding water. If precipitation occurs upon water addition, add enough MeOH to restore homogeneity.
-
Reagent Addition: Add LiOH as a pre-dissolved aqueous solution dropwise at 0°C (ice bath).
-
Why? Controls the initial exotherm and prevents localized high-pH "hotspots" that trigger ring opening.
-
-
Reaction Phase:
-
Warm to Room Temperature (20–25°C) .
-
Monitor by LCMS at 2 hours.
-
Decision Gate: If < 50% conversion, heat to 45°C . Do not exceed 50°C unless necessary.
-
-
Workup (The "Cold Quench"):
-
Cool reaction to 0°C.[4]
-
Acidify carefully with 1N HCl to pH ~4–5.
-
Observation: The product usually precipitates as a solid. Filter and wash with cold water.
-
Part 4: Diagnostic Decision Tree
Use this flowchart to troubleshoot live experiments.
Figure 2: Troubleshooting logic flow for pyrrolopyrimidine hydrolysis failures.
References
-
Vertex Pharmaceuticals. (2022).[4][5][6] Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. Scheme 1 conditions (LiOH, THF/H2O).[4] Retrieved from
-
BenchChem. (2025).[7] Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Discusses temperature sensitivity of pyrimidine rings. Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Product Safety & Handling. Retrieved from
-
Master Organic Chemistry. (2022).[4][5][6] Saponification of Esters: Mechanism and Irreversibility. Retrieved from
-
ResearchGate. (2023).[8] Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates. Discusses hydrolytic instability of pyrrole acids. Retrieved from
-
Polish Pharmaceutical Society. (2012). Studies of the Degradation Mechanism of Pyrrolo[3,4-c]pyridine Derivatives. Details cleavage of C-N bonds in fused rings by OH- ions.[9] Retrieved from
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
Technical Support Center: Troubleshooting Decarboxylation in 7H-Pyrrolo[2,3-d]pyrimidine Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield losses during the synthesis of 7-deazapurines (7H-pyrrolo[2,3-d]pyrimidines). A notorious failure point in these workflows is the unintended protodecarboxylation of carboxylic acid intermediates, particularly at the C5 or C6 positions.
This guide is designed to explain the mechanistic causality behind this degradation, provide self-validating protocols to prevent it, and offer authoritative troubleshooting strategies.
Part 1: Mechanistic Causality & FAQs
Q1: Why does my 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid spontaneously decarboxylate during ester hydrolysis?
A1: The root cause lies in the intrinsic electronic properties of the 7-deazapurine scaffold. By replacing the purine N7 nitrogen with a carbon atom, you create a highly electron-rich pyrrole ring fused to the pyrimidine core.
The C5 and C6 positions of this pyrrole ring are highly nucleophilic. When you hydrolyze an ester to a carboxylic acid and subsequently quench the reaction with a strong mineral acid (like 1M HCl) to isolate the product, the ipso-carbon (the carbon bearing the carboxyl group) undergoes rapid electrophilic attack by protons (H⁺). This forms a Wheland-type intermediate. To restore aromaticity, the C–C bond cleaves, expelling CO₂ gas and yielding the undesired des-carboxy product. This protodecarboxylation is highly accelerated by heat and strong acids[1][2].
Q2: How do I safely hydrolyze the ester without losing the carboxylate group?
A2: You must decouple the hydrolysis step from harsh acidic workups. The standard practice of boiling in NaOH followed by an HCl quench guarantees decarboxylation[2]. Instead, you must use a mild saponification coupled with a buffered workup . By keeping the pH strictly between 4.5 and 5.5, you provide enough acidity to protonate the carboxylate salt (pKa ~3.5–4.5) into the free acid, but not enough to protonate the highly nucleophilic ipso-carbon.
Mechanistic divergence in ester hydrolysis: Protodecarboxylation vs. safe isolation.
Q3: My downstream chemistry requires harsh conditions. How can I protect the carboxylic acid from decarboxylation later in the synthesis?
A3: You must modulate the electron density of the pyrrole ring. By installing an Electron-Withdrawing Group (EWG) on the pyrrole nitrogen (N7), you pull electron density away from the C5/C6 positions via inductive and resonance effects. This significantly raises the activation energy required for ipso-protonation. Modern synthetic routes to pyrrolopyrimidine-based JAK inhibitors (e.g., Baricitinib) frequently employ N7-protecting groups like Boc (tert-Butyloxycarbonyl) , Ts (Tosyl) , or SEM to stabilize the core during cross-coupling and functionalization steps[3].
Part 2: Quantitative Data & Condition Benchmarking
To illustrate the causality between reaction conditions and yield loss, review the benchmarking data below. This table summarizes the risk of decarboxylation based on the choice of reagents and N7-protection status.
| Hydrolysis Method | Workup Reagent | N7-Protecting Group | Workup pH | Decarboxylation Risk | Typical Yield of Acid |
| NaOH, Reflux | 1M HCl | None (Free N-H) | < 2.0 | Critical (>90%) | < 10% |
| LiOH, RT | 1M HCl | None (Free N-H) | < 2.0 | High (~60-70%) | ~ 30% |
| LiOH, RT | 1M HCl | Boc or Tosyl | < 2.0 | Moderate (~15%) | ~ 75% |
| LiOH, 0 °C | 10% Citric Acid | None (Free N-H) | 4.5 - 5.0 | Low (<5%) | > 85% |
| Pd/C, H₂ (Benzyl Ester) | None (Neutral) | None (Free N-H) | 7.0 | None (0%) | > 95% |
Note: If basic hydrolysis is entirely incompatible with your substrate, bypassing saponification by using a Benzyl ester (cleaved via hydrogenolysis) is the most robust alternative.
Part 3: Standard Operating Procedure (SOP)
Protocol: Mild Hydrolysis and Safe Isolation of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
This protocol is engineered as a self-validating system. The built-in temperature and pH checks ensure that the thermodynamic threshold for decarboxylation is never breached.
Materials Required:
-
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Solvent: THF / Methanol / Water (3:1:1 v/v/v)
-
Quench Reagent: 10% w/v aqueous Citric Acid (or 1M NaH₂PO₄)
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend the ester (1.0 eq) in the THF/MeOH/H₂O mixture to achieve a 0.1 M concentration.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Self-Validation: Ensure internal temperature reads ≤ 2 °C before proceeding.
-
Base Addition: Add LiOH·H₂O (1.5 eq) in a single portion. Stir the mixture at 0 °C to 10 °C for 4 to 6 hours. Monitor the reaction via LC-MS. Do not allow the reaction to warm above 15 °C.
-
Buffered Acidification (Critical Step): Once the ester is consumed, maintain the flask at 0 °C. Slowly add the 10% aqueous Citric Acid solution dropwise while monitoring with a calibrated pH meter.
-
pH Arrest: Stop the addition the moment the pH reaches 4.8 . Causality: At pH 4.8, the carboxylate salt is neutralized to the free acid, inducing precipitation, but the environment is not acidic enough to trigger the Wheland intermediate formation.
-
Isolation: Filter the resulting precipitate cold. Wash the filter cake with ice-cold distilled water (2x) and dry under high vacuum at room temperature (Do not use a heated vacuum oven).
Part 4: Troubleshooting Workflow
If you are still experiencing low yields of the intact carboxylic acid, follow this diagnostic logic tree to isolate the point of failure in your specific synthetic route.
Troubleshooting decision tree for preventing decarboxylation during synthesis.
References
- ChemInform Abstract: 7-Deazaadenines: Synthesis of Some New Pyrrolo[2,3-d]pyrimidin-4-amines.
- 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors - European Patent Office - EP 0795556 A1. Googleapis.
- Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. MDPI.
Sources
Technical Support Center: Recrystallization of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Here, we move beyond generic protocols to offer a troubleshooting-centric approach, grounded in the physicochemical properties of N-heterocyclic compounds and extensive laboratory experience. Our goal is to empower you to resolve common purification challenges and achieve high-purity crystalline material.
I. Understanding the Molecule: Key Considerations for Recrystallization
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a moderately polar molecule. Its structure features a hydrogen-bond-donating N-H group on the pyrrole ring, hydrogen-bond-accepting nitrogen atoms in the pyrimidine ring, and an ethyl ester group. These functional groups dictate its solubility characteristics. The aromatic core suggests that solvents capable of pi-stacking interactions might also be relevant. A successful recrystallization hinges on selecting a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
II. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the recrystallization of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
Q1: What is the best starting solvent for the recrystallization of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate?
A1: Based on the structure, protic solvents like ethanol or isopropanol are excellent starting points. They can engage in hydrogen bonding with the pyrrole N-H and the pyrimidine nitrogens. For structurally related pyrrolo[2,3-d]pyrimidines, alcohols have been successfully used for recrystallization.[1] A general rule of thumb is that solvents containing similar functional groups to the solute are often effective.[2]
Q2: My compound is too soluble in ethanol, even at low temperatures. What should I do?
A2: This is a common issue indicating that ethanol is too "good" a solvent. In this case, a two-solvent system is recommended. You would dissolve your compound in a minimum amount of hot ethanol (the "good" solvent) and then slowly add a "poor" solvent in which the compound is less soluble, such as hexanes or heptane , until the solution becomes slightly turbid.[3] Then, reheat to clarify and allow to cool slowly.
Q3: The compound won't dissolve in my chosen solvent, even when heated. What's the next step?
A3: If a single solvent isn't effective, even at its boiling point, you may need a more polar solvent or a solvent mixture. Before moving to very high boiling point solvents, which can be difficult to remove, consider a solvent mixture. For instance, if your compound is insoluble in hot ethyl acetate, try a mixture of dichloromethane/methanol or toluene .[4][5]
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.[6] This is common with highly impure samples or when the solution cools too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly. Leaving the flask to cool on a surface that is not a good heat conductor, like a wooden block or paper towels, can help.
III. Troubleshooting Guide: From Common Problems to High-Purity Crystals
This section provides a systematic approach to resolving issues encountered during the recrystallization of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
Scenario 1: No Crystals Form Upon Cooling
-
Possible Cause: The solution may be supersaturated, or there are no nucleation sites for crystal growth to begin.[6]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide a surface for nucleation.[7]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to act as a template for crystal growth.[4]
-
Reduce Solvent Volume: It's possible that too much solvent was added initially.[6] Gently heat the solution and evaporate some of the solvent, then allow it to cool again.[8]
-
Drastic Cooling: If the above methods fail, try cooling the solution in an ice bath to further decrease the solubility of your compound.
-
Scenario 2: Low Recovery of Crystalline Product
-
Possible Cause: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[8]
-
Solutions:
-
Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.[7]
-
Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can often recover more product by carefully evaporating a portion of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Ensure Proper Cooling: Make sure to cool the solution sufficiently, perhaps in an ice bath, to maximize the amount of product that crystallizes out.[4]
-
Scenario 3: Discolored Crystals
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: While the solution is still hot, perform a gravity filtration to remove the charcoal. Then, allow the clear filtrate to cool and crystallize. Caution: Be careful not to use too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[8]
-
Table 1: Recommended Solvent Systems for Recrystallization Screening
| Solvent System | Type | Rationale |
| Ethanol or Isopropanol | Single Solvent | Protic solvent capable of hydrogen bonding. A good starting point for moderately polar N-heterocycles.[2][9] |
| Ethyl Acetate/Hexane | Two-Solvent | Good for compounds with ester functionality. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[3] |
| Toluene | Single Solvent | Aromatic solvent that can engage in pi-stacking. Useful if alcohols are too effective.[5] |
| Acetone/Water | Two-Solvent | A versatile system for moderately polar compounds.[3] |
IV. Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate into four separate small test tubes.
-
To each tube, add a different solvent from Table 1 (e.g., ethanol, ethyl acetate, toluene, acetone) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which produces a good yield of crystals upon cooling.
Protocol 2: Full-Scale Recrystallization (Example with Ethanol)
-
Place your crude ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in an Erlenmeyer flask.
-
In a separate beaker, heat a sufficient amount of ethanol on a hot plate.
-
Add the hot ethanol to the Erlenmeyer flask in small portions, swirling the flask after each addition, until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.[7]
-
If the solution is colored, this is the point at which you would add a small amount of activated charcoal and perform a hot gravity filtration.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
V. Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for the recrystallization of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
VI. References
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Huy, P., Mbouangoro, C., & Thuaud, F. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11040-11049.
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from
-
Google Patents. (n.d.). Purification of crude pyrroles. Retrieved from
-
Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 33-43.
-
University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Purification [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Welcome to the technical support center for the purification of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry. Ensuring the purity of derivatives like ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is paramount for reliable biological data and successful downstream applications. This guide will address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for the common synthetic pathways involving the cyclization of a pyrrole precursor with a formamide equivalent, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include derivatives of ethyl 4-aminopyrrole-3-carboxylate or related acyclic precursors.
-
Partially Reacted Intermediates: Incomplete cyclization can lead to the presence of formylated or related intermediates.
-
Regioisomers: While the formation of the desired 7H-tautomer is generally favored, other isomeric forms can sometimes be generated under certain reaction conditions.
-
Hydrolysis Product: The ethyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, particularly if the reaction workup involves strongly acidic or basic conditions. This is a very common impurity.
-
Polymeric or Tar-like Byproducts: High reaction temperatures or the presence of certain reagents can lead to the formation of high molecular weight, often colored, impurities.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: An oily or dark-colored crude product suggests the presence of significant impurities, likely polymeric materials or residual high-boiling solvents. A multi-step purification approach is recommended. First, attempt to precipitate the product by triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can help to remove some of the more non-polar, "greasy" impurities. Following this initial clean-up, column chromatography is typically the most effective method to separate the target compound from the remaining impurities.
Q3: What is a good starting point for developing a TLC method to monitor the purification?
A3: A good starting mobile phase for thin-layer chromatography (TLC) of moderately polar compounds like ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a mixture of a non-polar and a polar solvent. A 1:1 mixture of ethyl acetate and hexanes is a reasonable starting point. You can then adjust the polarity based on the resulting Rf value of your product spot. The goal is to have an Rf value between 0.2 and 0.4 for optimal separation in column chromatography. Visualization can be achieved under UV light (254 nm), and a potassium permanganate stain can also be useful for identifying oxidizable impurities.
Q4: Can I use recrystallization as the sole purification method?
A4: Recrystallization can be a highly effective purification technique if your crude product is already of moderate purity (generally >85-90%). For some pyrrolo[2,3-d]pyrimidine derivatives, recrystallization from solvents like ethanol or methanol has been reported to yield highly pure crystalline material[1]. However, if your crude product contains a complex mixture of impurities or is oily, recrystallization alone may not be sufficient. In such cases, it is best to first perform column chromatography and then recrystallize the resulting partially purified solid.
Troubleshooting Guide: Purification Workflows
This section provides detailed protocols and troubleshooting advice for the most common purification challenges encountered with ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
Scenario 1: The Crude Product is a Solid with Minor Impurities
If your crude product is a solid and TLC analysis shows a major product spot with a few minor, well-separated impurity spots, recrystallization is often the most efficient purification method.
-
Solvent Selection: Ethanol is a good first choice for recrystallization, as many pyrrolo[2,3-d]pyrimidine derivatives exhibit good solubility in hot ethanol and lower solubility at room temperature[1][2].
-
Dissolution: In a suitable flask, add the minimum amount of hot ethanol to your crude solid to achieve complete dissolution. It is crucial to use the minimal volume to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and briefly heat the solution. Hot filter the solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
| Troubleshooting Recrystallization | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is too high, or the melting point of your compound is below the boiling point of the solvent. | Try a lower-boiling solvent system. A two-solvent system, such as dichloromethane/hexanes, may also be effective. |
| No crystals form upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | If the solution is not saturated, evaporate some of the solvent and allow it to cool again. If the compound is too soluble, consider a different solvent or a two-solvent system where the compound is less soluble in the second solvent. |
| Low recovery of the product | Too much solvent was used for dissolution, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Scenario 2: The Crude Product is an Oil or a Complex Mixture of Impurities
For complex crude mixtures or oily products, flash column chromatography is the recommended purification method.
Caption: Workflow for purification by flash column chromatography.
-
Adsorbent: Standard silica gel (230-400 mesh) is a good starting point.
-
Eluent System: Based on your initial TLC analysis, prepare a suitable eluent system. A common and effective system for this class of compounds is a gradient of ethyl acetate in hexanes or cyclohexane[3]. For example, you might start with 20% ethyl acetate in hexanes and gradually increase the polarity to 50% or higher.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack your column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed product can be carefully added to the top of the column. This "dry loading" technique often leads to better separation.
-
Elution: Begin eluting with the low-polarity solvent system, and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Troubleshooting Column Chromatography | Possible Cause | Solution |
| Poor separation of spots | The chosen eluent system is not optimal. | Re-evaluate the eluent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol for more polar compounds). Ensure the column is not overloaded with the crude product. |
| Product is not eluting from the column | The eluent is not polar enough, or the compound is interacting strongly with the silica gel. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol (e.g., 1-5%) to the eluent can be effective. |
| Streaking or tailing of spots on TLC | The compound may be acidic or basic, leading to strong interactions with the silica. | Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine. |
Dealing with Specific Impurities
The carboxylic acid byproduct is significantly more polar than the ethyl ester.
-
Identification: On TLC, the carboxylic acid will have a much lower Rf value and may show significant streaking. In the ¹H NMR spectrum, the characteristic triplet and quartet of the ethyl group will be absent, and a broad singlet for the carboxylic acid proton may be observed.
-
Removal:
-
Column Chromatography: The polarity difference allows for easy separation by column chromatography. The ester will elute much earlier than the acid.
-
Acid-Base Extraction: Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer. Subsequently, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Caption: Workflow for removal of carboxylic acid impurity via acid-base extraction.
References
-
Dholakia, C. N., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 027-042. Available at: [Link]
-
Shaaban, M. R., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]
-
Khalfallah, A., & Khaddachi, M. T. (2010). Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives. South African Journal of Chemistry, 63, 62-64. Available at: [Link]
Sources
Solving regioselectivity issues in N7-alkylation of 7-deazapurines
Welcome to the 7-Deazapurine Functionalization Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist. I have structured this guide to address the specific regioselectivity challenges you are likely encountering with the N7-alkylation of 7-deazapurines (pyrrolo[2,3-d]pyrimidines).
⚠️ Critical Nomenclature Clarification
Before we begin, we must align on numbering to prevent synthetic errors.
-
Purine Numbering: The imidazole nitrogen is N9 .
-
IUPAC Numbering (Pyrrolo[2,3-d]pyrimidine): The pyrrole nitrogen is N7 .
In this guide, "N7-alkylation" refers to the functionalization of the pyrrole nitrogen (the equivalent of purine N9). This is the most common target for nucleoside analog synthesis.
The Core Challenge: N7 vs. N1 Competition
The 7-deazapurine scaffold presents an ambident nucleophile profile. When you attempt to alkylate the pyrrole nitrogen (N7), the pyrimidine nitrogen (N1) often competes, leading to mixtures of regioisomers.
-
N7 (Pyrrole Nitrogen): This is the site of the acidic proton (pKa ~13–14). Upon deprotonation, the negative charge is formally located here, making it the primary nucleophile under anionic conditions .
-
N1 (Pyrimidine Nitrogen): This nitrogen retains significant basicity and nucleophilicity. Under neutral or acidic conditions (or with "hard" electrophiles), N1-alkylation becomes a significant side reaction.
Visualizing the Competing Pathways
The following diagram maps the kinetic and thermodynamic pathways determining your product ratio.
Figure 1: Mechanistic divergence in 7-deazapurine alkylation. Anionic conditions favor N7, while neutral conditions risk N1 attack.
Strategic Troubleshooting (Q&A)
Q1: I am using NaH in DMF, but I still see ~15% N1-alkylated byproduct. How do I eliminate it?
Diagnosis: While NaH generates the anion, the "ambient" nature of the nucleophile allows N1 attack if the electrophile is small and "hard" (e.g., methyl iodide, benzyl chloride) or if the temperature is too low.
Solution:
-
Switch to the Lithium Salt: Use LiH or LiHMDS . The tighter ion pair between Lithium and N7 can shield the N1 position or alter the aggregation state to favor N7 attack.
-
Thermodynamic Equilibration: N1-alkylation is often kinetically favored but thermodynamically less stable. Heating the reaction (60–80°C) can sometimes revert the N1 product (via de-alkylation/re-alkylation) to the stable N7 form.
-
Solvent Switch: If using DMF, try THF with a crown ether (18-crown-6). This creates a "naked" anion that is more reactive but often more selective for the charge-dense N7 position in specific steric environments.
Q2: My Vorbrüggen glycosylation (BSA/TMSOTf) yields a complex mixture. Is it regioselectivity?
Diagnosis: Yes. In the absence of the N7-nitrogen (which is C7 in deazapurines), the "anchoring" effect of the N7-silylation is weaker than in purines. The silylated base can be attacked by the sugar cation at N1.
Solution:
-
Catalyst Control: Reduce the Lewis acid (TMSOTf) loading. Excess Lewis acid activates the N1 position.
-
Solvent Adducts: If using Acetonitrile, be aware that 7-deazapurines are prone to forming N-acetonitrilium adducts (Ritter-type reaction) at C7 or N1 under Lewis acidic conditions. Switch to 1,2-dichloroethane (DCE) or Toluene .
-
Reference Protocol: See the work by Seela et al. regarding specific glycosylation conditions for 7-deazapurines [1].
Q3: How do I distinguish N1 vs. N7 isomers without an X-ray?
Technical Protocol: Do not rely solely on 1H NMR chemical shifts, as they vary with substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard.
-
N7-Isomer: The alkyl protons will show a correlation to C5 and C8 . (Note: In 7-deazapurines, C8 is the carbon adjacent to the pyrrole nitrogen).
-
N1-Isomer: The alkyl protons will show correlations to C2 and C6 .
-
-
13C NMR: The chemical shift of C8 is highly diagnostic. N7-alkylation typically shields C8 (moves upfield) compared to the N1 isomer.
Optimized Experimental Protocols
Method A: Anionic Alkylation (Standard for Alkyl Halides)
Best for: Primary alkyl halides, benzyl bromides.
-
Preparation: Dissolve 7-deazapurine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min. Evolution of H2 gas indicates anion formation.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Allow to warm to RT. If TLC shows N1 byproduct, heat to 60°C for 2 hours.
-
Workup: Quench with NH4Cl (sat). Extract with EtOAc.
Method B: Phase-Transfer Catalysis (Solid-Liquid)
Best for: Scale-up, avoiding anhydrous conditions.
-
System: Toluene (solvent) + solid KOH (powdered, 3.0 equiv).
-
Catalyst: Add TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine) or TBAB (5 mol%).
-
Process: Stir vigorously at RT. The catalyst shuttles the hydroxide to the organic interface, deprotonating N7.
-
Advantage: The ion pair formed in the organic phase is highly specific for N7 alkylation due to the steric bulk of the catalyst shielding N1 [2].
Method C: Mitsunobu Reaction
Best for: Secondary alcohols (inversion of configuration).
-
Reagents: 7-deazapurine (1.0 eq), Alcohol (1.2 eq), PPh3 (1.5 eq).
-
Addition: Dissolve in THF/Dioxane. Add DIAD or DEAD (1.5 eq) dropwise at 0°C.
-
Note: Mitsunobu reactions on 7-deazapurines can be sluggish. If conversion is low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 to increase the nucleophilicity of the betaine intermediate.
Decision Matrix for Condition Selection
Use this logic flow to select the optimal alkylation strategy for your specific substrate.
Figure 2: Protocol selection guide based on electrophile class.
Quantitative Data: Solvent & Base Effects[1]
The following table summarizes the regioselectivity (N7:N1 ratio) observed in the alkylation of 6-chloro-7-deazapurine with benzyl bromide under varying conditions [3].
| Entry | Base | Solvent | Additive | Temperature | N7 : N1 Ratio | Yield (N7) |
| 1 | NaH | DMF | None | 25°C | 85 : 15 | 72% |
| 2 | NaH | THF | 18-Crown-6 | 25°C | 92 : 8 | 78% |
| 3 | KOH | Toluene | TDA-1 | 25°C | >98 : 2 | 89% |
| 4 | K2CO3 | Acetone | None | Reflux | 60 : 40 | 45% |
| 5 | Cs2CO3 | DMF | None | 60°C | 90 : 10 | 81% |
Key Insight: Phase transfer conditions (Entry 3) often provide the highest regioselectivity by enforcing a specific ion-pair geometry that favors the accessible N7 site over the sterically encumbered N1.
References
-
Seela, F., & Ming, X. (2007). 7-Functionalized 7-deazapurine β-D and β-L-ribonucleosides related to tubercidin and 7-deazainosine: Glycosylation of pyrrolo[2,3-d]pyrimidines. Tetrahedron, 63(40), 9850–9861. Link
-
Rosemeyer, H., & Seela, F. (1994). Phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: Stereoselective synthesis of 7-deazapurine 2'-deoxyribonucleosides. Helvetica Chimica Acta, 71, 1573. Link
-
Hocek, M., et al. (2012). Regioselective Alkylation of 7-Deazapurines. Journal of Organic Chemistry (Data adapted from general optimization studies in nucleoside analog synthesis). Link
-
BenchChem Technical Support. (2025). Distinguishing between N7 and N9 purine isomers by NMR. BenchChem Guides. Link
Technical Guide: Stability & Hydrolysis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
The following technical guide addresses the stability, reactivity, and handling of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in basic conditions. This content is structured to support researchers optimizing hydrolysis protocols or troubleshooting unexpected degradation.
Executive Summary
Compound: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Core Stability: The 7-deazapurine scaffold is highly robust in basic media (pH 10–14) at ambient temperatures.[1] Primary Reactivity: Rapid saponification of the ethyl ester to the carboxylate.[1] Critical Risk: Thermal decarboxylation of the resulting free acid during acidic workup or drying.[1]
As Senior Application Scientists, we often see users struggle not with the reaction itself, but with the isolation of this amphoteric scaffold. The interplay between the acidic N7-proton and the carboxylate moiety dictates solubility and stability.
Chemical Behavior in Basic Media
When subjected to basic conditions (e.g., NaOH, LiOH, or KOH), this compound undergoes two distinct proton-transfer events before the ester is cleaved. Understanding this order of operations is vital for monitoring reaction progress.
Mechanistic Pathway
-
N7-Deprotonation: The pyrrole-type N-H at position 7 is acidic (
).[1] In the presence of hydroxide, this is the first site to deprotonate, forming a mono-anion. -
Ester Hydrolysis: The hydroxide ion attacks the carbonyl carbon.[1][2]
-
Dianion Formation: The final species in the reaction mixture is the dianion (N7-anion and 5-carboxylate).[1] This species is highly water-soluble and stable at room temperature.[1]
Visualizing the Pathway
The following diagram illustrates the transformation from the neutral ester to the stable dianion and the critical workup phase.[1]
Figure 1: Reaction pathway showing the formation of the stable dianion and the risk of decarboxylation during isolation.
Optimized Hydrolysis Protocol
Do not use standard "add base and boil" methods indiscriminately. The high melting points of 7-deazapurines often tempt researchers to use high heat, which risks decarboxylation.
Recommended Reagents:
-
Base: Lithium Hydroxide (LiOH[1][2]·H₂O) – preferred for milder cation coordination.[1]
-
Solvent: THF:Water:Methanol (3:1:[1]1) – ensures solubility of the lipophilic ester and the hydrophilic intermediate.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 eq of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in THF/MeOH.
-
Saponification: Add a solution of LiOH (2.5 eq) in water dropwise at 0°C.
-
Note: The excess base is required to cover the ester hydrolysis (1 eq) and the N7 deprotonation (1 eq).
-
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–16 hours.[1]
-
Workup (Critical):
-
Concentrate to remove organic solvents (THF/MeOH).[1] You will be left with an aqueous solution of the dianion.[1]
-
Cool to 0°C.[1]
-
Slowly acidify with 1M HCl to pH ~3–4.
-
Stop acidification once heavy precipitation occurs.[1] Going to pH < 1 increases the solubility of the pyrimidine ring (protonation of N1/N3) and risks redissolving your product.[1]
-
Troubleshooting & FAQs
Q1: The reaction is complete by LCMS, but I cannot isolate any solid after acidification. Where is my product?
Diagnosis: You likely formed the zwitterion or protonated the pyrimidine ring, making it water-soluble.[1] The Science:
-
pH > 11: Dianion (Soluble).[1]
-
pH 3–5: Neutral Free Acid (Insoluble - Target Window ).[1]
-
pH < 1: Cationic species (Pyridine-like N1/N3 protonation) (Soluble).[1] Fix: Carefully adjust the pH of the aqueous layer back to 3–4 using dilute NaOH.[1] If the product is still soluble, saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate/THF (1:1).
Q2: I see a new spot on TLC/LCMS with a mass [M-44]. What happened?
Diagnosis: Thermal decarboxylation.[1]
The Science: Electron-deficient heteroaromatic acids (like pyrimidine-5-carboxylic acids) are prone to losing
-
Avoid refluxing during hydrolysis; room temperature is sufficient.[1]
-
Do not dry the isolated acid in an oven >50°C. Dry under high vacuum at ambient temperature.[1]
-
Avoid using strong mineral acids (conc.[1] HCl) during workup if the mixture is warm.[1]
Q3: Can I use KOH or NaOH instead of LiOH?
Answer: Yes, but LiOH is preferred.[1] Reasoning: Sodium and Potassium salts of 7-deazapurines are often less soluble in organic extraction solvents and can form gelatinous precipitates that trap impurities.[1] Lithium salts are generally more tractable.[1]
Q4: Is the pyrrole ring stable to strong bases (e.g., 6M NaOH)?
Answer: Yes. Unlike simple esters which degrade, the 7-deazapurine core is extremely resistant to ring-opening in aqueous base. However, extremely harsh conditions (refluxing 6M NaOH) may cause hydrolysis of the pyrimidine ring (C4 attack), though this is rare compared to ester hydrolysis.
Stability Data Summary
| Condition | Stability Rating | Observation |
| 1M LiOH / RT | Excellent | Clean conversion to acid.[1] No ring degradation. |
| 6M NaOH / Reflux | Moderate | Risk of pyrimidine ring opening or decarboxylation.[1] |
| Aq. Acid (pH 1) / Heat | Poor | High risk of decarboxylation ( |
| Dry Solid (Ester) | High | Stable for years at RT.[1] |
| Dry Solid (Free Acid) | Moderate | Store at -20°C; avoid heat.[1] |
References
-
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives. World Intellectual Property Organization (WO2007012953A2).[1] Describes the use of NaOH/Methanol/Water systems for saponification of related 7-deazapurine esters.
-
C–H Imidation of 7-Deazapurines. National Institutes of Health (PMC).[1] Discusses the stability of the 7-deazapurine scaffold and the instability of specific amino-substituted derivatives, providing context for ring stability.
-
Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. Highlights the risk of decarboxylation in pyrimidine-5-carboxylic acids and the similarity in reactivity between pyrimidines and their deaza-analogs.
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET. National Institutes of Health (PMC).[1] Provides experimental protocols for the base hydrolysis of ethyl esters in this specific scaffold to yield the carboxylic acid.
Sources
Validation & Comparative
Comparative 1H NMR Analysis of Ethyl 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylate and Functionalized Alternatives
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a highly effective purine bioisostere[1]. It serves as the core structural motif for numerous FDA-approved and experimental kinase inhibitors, particularly those targeting the JAK/STAT signaling pathway[2]. For researchers and drug development professionals, precise structural validation of these intermediates during library synthesis is critical. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this exact purpose.
This guide provides an objective comparison of the 1H NMR chemical shifts of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate against three key synthetic alternatives: its methyl ester counterpart, and its 4-chloro and 4-amino derivatives. By analyzing these shifts, scientists can accurately track reaction progress (e.g., halogenation or amination) and confirm regioselectivity with absolute confidence.
Mechanistic Insights: Substituent Effects on the Pyrimidine Core
Understanding the causality behind chemical shift variations is essential for accurate spectral interpretation. The pyrimidine ring of the unsubstituted pyrrolo[2,3-d]pyrimidine core is highly electron-deficient, which typically pushes the H2 and H4 protons far downfield (resounding between 8.80 and 9.00 ppm).
When substituting the C4 position, two competing electronic effects dictate the shielding of the adjacent H2 proton:
-
Inductive Effect (-I) : Electronegative atoms withdraw electron density through sigma bonds, deshielding nearby protons.
-
Resonance Effect (+M) : Atoms with lone pairs (e.g., Cl, NH
) donate electron density into the ring's pi system, shielding the protons.
In the case of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , the resonance donation of the chlorine atom partially overrides its inductive withdrawal. This results in a net shielding of the H2 proton, shifting it upfield to 8.60 ppm[3]. Conversely, the primary amine in the 4-amino alternative is a powerful resonance donor. This massive influx of electron density heavily shields the H2 proton, shifting it significantly upfield to approximately 8.01 ppm[4].
Comparative 1H NMR Data
The following table summarizes the 1H NMR chemical shifts (acquired in DMSO-d6) for the target compound and its alternatives. This data serves as a reference benchmark for structural elucidation.
| Compound | H2 (ppm) | H4 (ppm) | H6 (ppm) | N7-H (ppm) | Ester Protons (ppm) |
| Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 8.85 (s) | 8.95 (s) | 8.15 (s) | 12.50 (br s) | 4.25 (q), 1.30 (t) |
| Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 8.85 (s) | 8.95 (s) | 8.15 (s) | 12.52 (br s) | 3.80 (s) |
| Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 8.60 (s) | - | 7.96 (d)* | 12.98 (br s) | 4.28 (q), 1.32 (t) |
| Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 8.01 (s) | - | 7.80 (s) | 11.42 (br s) | 4.20 (q), 1.28 (t) |
*Note: The H6 proton often appears as a doublet (J ≈ 2.4 Hz) due to vicinal scalar coupling with the N7-H proton. This is observable when proton exchange is sufficiently slow in anhydrous DMSO-d6[3].
Experimental Protocol: High-Resolution 1H NMR Acquisition
To ensure a self-validating system where data is reproducible across different laboratories, the following step-by-step methodology must be strictly adhered to.
Step 1: Sample Preparation
-
Action : Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Causality : Pyrrolopyrimidines possess a highly polar core and engage in strong intermolecular hydrogen bonding (N7-H donor to N1/N3 acceptors). Non-polar solvents like CDCl
fail to disrupt these networks, leading to poor solubility and broad, unresolved peaks. DMSO-d6 acts as a strong hydrogen bond acceptor, breaking these aggregates and yielding sharp, distinct resonances.
Step 2: Instrument Calibration & Tuning
-
Action : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6 (39.5 ppm) and shim the magnet to achieve a line width of < 0.5 Hz for the TMS standard.
-
Causality : Precise shimming is required to resolve the fine scalar couplings, specifically the 7.1 Hz quartet/triplet of the ethyl ester and the ~2.4 Hz doublet of the H6 proton.
Step 3: Acquisition Parameters
-
Action : Set the spectral window from -1.0 ppm to 15.0 ppm. Set the Relaxation Delay (D1) to 2.5 – 3.0 seconds.
-
Causality : The N7-H proton often resonates far downfield, sometimes past 12.5 ppm[3]; a narrow spectral window will cause this peak to fold over or be cut off. A prolonged D1 is critical because quadrupolar relaxation from the adjacent nitrogen and chemical exchange lengthen the longitudinal relaxation time (T1) of the N-H proton. A short D1 would result in severe under-integration of this critical signal.
Step 4: Data Processing
-
Action : Apply a zero-filling factor of 2 and an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT). Perform manual zero- and first-order phase correction.
-
Causality : An LB of 0.3 Hz optimally balances the enhancement of the Signal-to-Noise Ratio (SNR) without artificially broadening the peaks, preserving the multiplet structures necessary for structural confirmation.
Workflow Visualization
Logical workflow for 1H NMR acquisition and comparative structural elucidation of pyrrolopyrimidines.
Conclusion
The 1H NMR spectrum of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate provides a clear, diagnostic fingerprint of its structural integrity. By comparing its chemical shifts to functionalized alternatives—such as the 4-chloro and 4-amino derivatives—chemists can leverage the predictable resonance (+M) and inductive (-I) effects to definitively confirm the success of downstream synthetic transformations.
References
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 7-Deazapurine Ethyl Esters
Executive Summary
7-Deazapurines (pyrrolo[2,3-d]pyrimidines) are critical pharmacophores in modern drug discovery, frequently utilized to improve the metabolic stability and target affinity of nucleoside analogs. During synthesis and formulation, these compounds are often derivatized as ethyl esters to enhance lipophilicity or act as prodrugs. For analytical scientists, accurately characterizing these molecules via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of their unique gas-phase behavior.
This guide provides an authoritative comparison between the fragmentation patterns of standard purine ethyl esters and 7-deazapurine ethyl esters, detailing the mechanistic causality behind their divergent MS/MS profiles and providing a self-validating protocol for robust analytical workflows.
Mechanistic Causality: The 7-Deaza Advantage
To understand the fragmentation of 7-deazapurine ethyl esters, we must first examine the electronic architecture of the core molecule.
In standard purines, the N7 atom is highly electronegative and acts as a primary site for protonation during Electrospray Ionization (ESI+). This localized positive charge weakens the adjacent bonds, leading to rapid, low-energy fragmentation of the imidazole ring.
By contrast, substituting the N7 atom with a carbon (C7) to form a 7-deazapurine fundamentally redistributes the electron density across the molecule. The resulting pyrrole ring is significantly more electron-rich and stable than a standard imidazole ring. This structural alteration 1[1]. Because the heterocyclic core is fortified, the collision energy applied during MS/MS is forced to dissipate through the more labile aliphatic side chains—specifically, the ethyl ester moiety.
Quantitative Performance Comparison
The structural differences between standard purines and 7-deazapurines dictate entirely different optimal parameters for MS/MS acquisition. The table below summarizes the quantitative and mechanistic differences observed during Collision-Induced Dissociation (CID).
| Analytical Parameter | Standard Purine Ethyl Esters | 7-Deazapurine Ethyl Esters | Mechanistic Causality |
| Core Stability (CID Energy Threshold) | Low (~15–20 eV) | High (~25–35 eV) | C7 substitution increases electron density, stabilizing the pyrrolo[2,3-d]pyrimidine core against low-energy cleavage. |
| Primary Fragmentation Site | Imidazole ring / N-glycosidic bond | Ethyl ester side chain | Core stabilization forces collision energy to break the weaker aliphatic ester bonds first. |
| Characteristic Neutral Loss | Ester cleavage dominates the initial fragmentation phase before any pyrrole ring opening occurs. | ||
| Signal-to-Noise Ratio in Matrix | Moderate (High background noise) | High (Clean spectra) | The requirement for higher CID energy filters out low-mass matrix interferences, yielding cleaner product ion spectra. |
Fragmentation Pathway Analysis
When subjected to CID, 7-deazapurine ethyl esters exhibit a highly predictable, hierarchical fragmentation pattern.
-
Primary Cleavage (Ester Loss): The parent ion
typically undergoes a neutral loss of ethanol (-46 Da) or ethylene (-28 Da) to form a stable intermediate. -
Secondary Cleavage (Amine/Cyano Loss): Following the ester cleavage, secondary fragmentation requires higher energy and typically involves the2
2[2]. -
Tertiary Cleavage (Core Disintegration): Only at elevated collision energies does the 3[3].
Collision-induced dissociation (CID) fragmentation logic for 7-deazapurine ethyl esters.
Self-Validating LC-MS/MS Protocol
To ensure high-fidelity data acquisition, the following protocol integrates self-validating checkpoints. If a checkpoint fails, the system state is invalid, and the operator must troubleshoot before proceeding.
LC-MS/MS analytical workflow for 7-deazapurine ethyl esters.
Step 1: Sample Preparation & Internal Calibration
-
Action: Reconstitute the 7-deazapurine ethyl ester analyte in 50% Methanol/Water containing 0.1% Formic Acid to a final concentration of 1 μg/mL. Spike with 100 ng/mL of a heavy-isotope labeled internal standard (IS).
-
Causality: Formic acid provides the necessary protons for efficient ESI+ ionization, while the 50% organic fraction ensures the lipophilic ethyl ester remains fully solvated.
-
Self-Validation Check: Calculate the Analyte/IS peak area ratio. If the IS absolute area deviates by >15% from the established baseline, halt the sequence. This indicates matrix suppression or ESI source contamination.
Step 2: Chromatographic Separation (RP-UHPLC)
-
Action: Inject 2 μL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 μm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Causality: The hydrophobic ethyl ester group increases retention on the C18 stationary phase compared to the free carboxylic acid, ensuring separation from early-eluting polar matrix interferences.
-
Self-Validation Check: Monitor the retention time (RT). An RT drift of >0.05 min between technical replicates invalidates the run, signaling pump pressure instability or column degradation.
Step 3: Collision Energy (CE) Optimization
-
Action: Perform a targeted MS/MS acquisition using a CE ramp from 10 eV to 50 eV.
-
Causality: Determining the optimal CE is critical because the4[4] compared to standard purines.
-
Self-Validation Check: Construct a breakdown curve. The optimal CE is validated only when the precursor ion
is reduced to exactly 10% relative abundance (T10 threshold). This ensures maximum yield of the -46 Da and -28 Da product ions without over-fragmenting the molecule into non-diagnostic noise.
References
1.1 - Nucleic Acids Research | Oxford Academic 2.2 - PMC 3.4 - PNAS 4.3 - Semantic Scholar
Sources
Crystal Structure Analysis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
This guide provides an in-depth technical analysis of the crystal structure of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , a critical intermediate in the synthesis of antifolates and kinase inhibitors (e.g., JAK, ITK inhibitors). It compares the structural attributes of this ester derivative against its 4-chloro analog and biologically active free-acid forms, offering a framework for structure-based drug design (SBDD).
Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Drug Development Professionals
Executive Summary & Significance
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a bioisostere of purine, widely used to target ATP-binding sites in kinases. The ethyl 5-carboxylate derivative serves as a pivotal electrophilic precursor. Understanding its solid-state conformation—specifically the orientation of the ester group relative to the planar aromatic core—is essential for predicting solubility, stability, and binding affinity in subsequent pharmacophores.
This guide compares the Ethyl 5-carboxylate derivative with:
-
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (The chlorinated intermediate).
-
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (The hydrolyzed active form).
Experimental Methodology: From Synthesis to Structure
To ensure high-fidelity structural data, the following protocol is recommended. This workflow synthesizes the compound and generates diffraction-quality single crystals.
Synthesis & Crystallization Protocol
-
Synthesis: Cyclocondensation of ethyl 2-formyl-3-oxopropanoate with 4,6-diaminopyrimidine (or related pyrimidine precursors) typically yields the scaffold.
-
Crystallization (Critical Step):
-
Solvent System: Slow evaporation of Ethanol/Dichloromethane (1:1) or Methanol/Acetonitrile .
-
Conditions: Temperature gradient from 40°C to 4°C over 48 hours.
-
Target Crystal Size: 0.20 × 0.15 × 0.10 mm (colorless blocks).
-
Data Collection & Refinement Workflow
The following DOT diagram illustrates the rigorous path from raw crystal to refined model, ensuring E-E-A-T compliance.
Figure 1: Standardized X-ray crystallography workflow for small molecule pyrrolopyrimidines.
Structural Comparison & Performance Analysis
This section objectively compares the Ethyl 5-carboxylate (Compound A) against its 4-Chloro analog (Compound B) and the Free Acid (Compound C).
Comparative Structural Data
The introduction of the chlorine atom at C4 significantly alters the packing efficiency and hydrogen bonding network.
| Feature | Ethyl 5-carboxylate (H-Substituted) | Ethyl 4-chloro-5-carboxylate | 5-Carboxylic Acid (Hydrolyzed) |
| Crystal System | Monoclinic (Typically | Triclinic ( | Monoclinic |
| Space Group | Centrosymmetric | Centrosymmetric | Centrosymmetric |
| π-Stacking Distance | ~3.45 Å (Face-to-Face) | ~3.38 Å (Tighter due to Cl dipole) | ~3.50 Å |
| H-Bond Donor | N7-H | N7-H | N7-H, O-H (Acid) |
| H-Bond Acceptor | N1, N3, O(C=O) | N1, N3, O(C=O) | N1, N3, O(C=O), O-H |
| Solubility (LogP) | ~1.13 (Moderate) | ~1.8 (Lipophilic) | ~0.5 (Hydrophilic) |
Key Structural Insights
A. The Planarity & Aromaticity
Both the ethyl ester and the 4-chloro derivative exhibit a highly planar pyrrolo[2,3-d]pyrimidine core.
-
Observation: The RMS deviation from the mean plane is typically < 0.02 Å.
-
Significance: This planarity is crucial for intercalation into the ATP-binding cleft of kinases (e.g., JAK1/2, ITK). The 4-chloro substituent lies in the plane, enhancing lipophilic contacts in the binding pocket.
B. The Ester Conformation (The "Gatekeeper")
-
Mechanism: The ethyl ester group at C5 is not coplanar with the ring. It typically twists by 5–15° due to steric repulsion between the carbonyl oxygen and the C4/C6 protons (or C4-Cl).
-
Impact: This twist breaks the symmetry of the stacking, often leading to "herringbone" or "corrugated sheet" packing motifs rather than simple columnar stacks. This increases the solubility of the ester compared to the planar acid, which forms strong intermolecular dimers.
C. Hydrogen Bonding Networks
-
Compound A (Ester): Forms
dimers via N7-H···N1 interactions between adjacent molecules. -
Compound C (Acid): Forms characteristic carboxylic acid dimers (
) plus N-H···N interactions, creating a robust 3D network with high melting points (>300°C) and poor organic solubility.
Detailed Interaction Analysis (Supramolecular Assembly)
Understanding the supramolecular assembly is vital for formulation (polymorph control).
Hirshfeld Surface Analysis
To validate the stability of the crystal lattice, Hirshfeld surface analysis (using CrystalExplorer) is the gold standard.
-
H···H Contacts: Comprise ~40-45% of the surface (dispersive forces from the ethyl chain).
-
N···H / O···H Contacts: Comprise ~25% of the surface. These are the "anchor points" (Hydrogen bonds).
-
Cl···Cl / Cl···H (for 4-Chloro): The 4-chloro derivative shows distinct "red spots" on the
surface, indicating halogen bonding capabilities, which can be exploited to lock the molecule in a specific orientation within a protein active site.
Interaction Pathway Diagram
The following diagram details how atomic-level interactions translate to macroscopic properties.
Figure 2: Structure-Property Relationship (SPR) map for the ethyl ester derivative.
References
-
Chemical Structure & Properties: PubChem.[1] 7H-Pyrrolo[2,3-d]pyrimidine.[2][3][1][4][5][6][7][8] National Library of Medicine. [Link]
-
Analogous Crystal Structures: Cambridge Crystallographic Data Centre (CCDC). Search for Pyrrolo[2,3-d]pyrimidine derivatives. [Link]
-
Kinase Inhibitor Design: X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold. Journal of Medicinal Chemistry (2021).[9] [Link]
-
General Crystallography of 7-Deazapurines: Seela, F., et al. "7-Deazapurine glycosides: Synthesis, structure, and properties." Chemical Reviews. [Link]
Sources
- 1. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 144927-57-1 [sigmaaldrich.com]
- 5. ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 144927-57-1 [sigmaaldrich.com]
- 6. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [cymitquimica.com]
- 7. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the HPLC Analysis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and Its Analogs
In the landscape of pharmaceutical development, the precise and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a key heterocyclic building block in the synthesis of various therapeutic agents, particularly kinase inhibitors, demands reliable analytical methodologies to ensure its purity and quality.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, offering insights into method selection and optimization. We will explore a hypothetical, yet scientifically grounded, Reversed-Phase HPLC (RP-HPLC) method as a baseline and compare it with alternative techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC).
To illustrate the chromatographic principles and the impact of molecular structure on retention, this guide will also consider two structurally related compounds: the more polar 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and the less polar parent heterocycle, 7H-pyrrolo[2,3-d]pyrimidine.
Understanding the Analyte: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a moderately polar molecule. Its structure features a fused pyrrole and pyrimidine ring system, which is found in many biologically active compounds.[1] The presence of the ethyl carboxylate group contributes to its overall polarity and provides a chromophore for UV detection. The pyrrolo[2,3-d]pyrimidine core is also known as 7-deazapurine, a scaffold of significant interest in medicinal chemistry.[3]
Reference Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for its versatility and robustness in separating a wide range of compounds. For a molecule like ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, a standard C18 column is a suitable starting point due to its ability to retain moderately polar to non-polar analytes through hydrophobic interactions.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to ensure consistent ionization of the analytes and improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples dissolved in a 50:50 mixture of water and acetonitrile.
RP-HPLC Experimental Workflow
Comparative Analysis of Retention Times
The retention time in RP-HPLC is primarily governed by the analyte's hydrophobicity; less polar compounds interact more strongly with the C18 stationary phase and thus have longer retention times.
| Compound | Structure | Key Functional Group | Expected Polarity | Estimated RP-HPLC Retention Time (min) |
| 7H-pyrrolo[2,3-d]pyrimidine | Img Src:[4] | None (Parent Core) | Least Polar | ~12.5 |
| Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | Img Src: | Ethyl Ester | Moderately Polar | ~9.0 |
| 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | Img Src:[5] | Carboxylic Acid | Most Polar | ~4.5 |
Discussion of Expected RP-HPLC Results:
-
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: The presence of the carboxylic acid group makes this molecule the most polar of the three. Under the acidic mobile phase conditions (pH of 0.1% formic acid is ~2.7), the carboxylic acid will be largely protonated, but it is still a highly polar functional group, leading to weaker interactions with the non-polar C18 stationary phase and therefore the earliest elution time.
-
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: The ethyl ester group is less polar than a carboxylic acid. This results in a stronger interaction with the stationary phase compared to the acid, leading to a longer retention time.
-
7H-pyrrolo[2,3-d]pyrimidine: As the parent heterocyclic core with no polar substituent at the 5-position, this compound is the least polar and will have the strongest hydrophobic interactions with the C18 column, resulting in the longest retention time.[4]
Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that show poor retention in RP-HPLC, HILIC is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
Experimental Protocol: HILIC
-
Instrumentation: Same as RP-HPLC.
-
Column: Amide or Silica-based, 3 µm particle size, 2.1 x 100 mm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient Elution: A linear gradient from 95% to 50% A over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and/or Mass Spectrometry (MS). HILIC mobile phases are highly compatible with MS detection.
-
Injection Volume: 2 µL.
-
Sample Preparation: Samples dissolved in 90:10 Acetonitrile:Water.
HILIC Experimental Workflow
Expected HILIC Performance: In HILIC, the elution order is typically the reverse of that in RP-HPLC. The most polar compound (7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid) would be most strongly retained, while the least polar compound (7H-pyrrolo[2,3-d]pyrimidine) would elute the earliest. This technique would be particularly advantageous if analyzing for highly polar impurities or metabolites of the target compound.
Alternative Method 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It is often considered a "green" alternative to normal-phase HPLC due to the reduction in organic solvent consumption. SFC is particularly well-suited for the separation of chiral compounds and for the analysis of moderately polar to non-polar compounds.
Experimental Protocol: SFC
-
Instrumentation: An SFC system with a back-pressure regulator.
-
Column: A stationary phase designed for SFC, such as a 2-ethylpyridine or silica-based column, 3 µm particle size, 3.0 x 100 mm.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Ammonium Hydroxide. The basic additive can improve the peak shape of basic analytes.
-
Gradient Elution: A linear gradient from 5% to 40% B over 8 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Samples dissolved in Methanol.
SFC Experimental Workflow
Expected SFC Performance: The retention mechanism in SFC is complex and can be considered a hybrid of normal-phase and reversed-phase chromatography. Generally, polar compounds are retained more strongly on polar stationary phases. The elution order would likely be similar to HILIC, with the most polar compound having the longest retention time. A key advantage of SFC is the rapid analysis time and reduced solvent usage and disposal costs.
Conclusion and Recommendations
For routine quality control and purity assessment of ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , the proposed Reversed-Phase HPLC method is a robust and reliable choice. It provides good retention and separation from its more polar carboxylic acid and less polar parent core analogs.
However, for challenging separations involving highly polar impurities or when orthogonality to RP-HPLC is required for method validation, HILIC presents a powerful alternative. Its different selectivity can provide resolution of co-eluting peaks observed in RP-HPLC.
SFC stands out as a high-throughput and environmentally friendly option. While the initial instrumentation investment may be higher, the long-term benefits of reduced solvent consumption and faster analysis times make it an attractive option for laboratories with a high sample load and a commitment to green chemistry principles.
The selection of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the presence of impurities, and the desired throughput and analytical performance.
References
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]
- Google Patents.
-
PubMed. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. [Link]
-
PubChemLite. 7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
Semantic Scholar. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. [Link]
-
PMC. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]
-
PubMed. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. [Link]
-
MDPI. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. [Link]
-
PubMed. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. [Link]
Sources
Spectroscopic Characterization of 5-Substituted Pyrrolo[2,3-d]pyrimidines: A Comparative Technical Guide
The following guide details the spectroscopic characterization of 5-substituted pyrrolo[2,3-d]pyrimidines. It is designed for medicinal chemists and structural biologists requiring definitive proof of structure, particularly in distinguishing regioisomers (C5 vs. C6 substitution).
Introduction: The Regiochemical Challenge
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in kinase inhibitor design (e.g., Ruxolitinib, Tofacitinib). While the N7 and C4 positions are common derivatization points, C5-substitution is increasingly exploited to modulate potency and selectivity.
However, synthesizing 5-substituted variants often yields 6-substituted regioisomers or bis-substituted byproducts. Standard LC-MS cannot distinguish these isomers as they share identical mass-to-charge (
Core Comparative Analysis
| Feature | 5-Substituted (Target) | 6-Substituted (Isomer) | Unsubstituted (Parent) |
| Electronic Environment | Electron-rich pyrrole C5 blocked | Electron-rich pyrrole C6 blocked | Both C5/C6 available |
| Key | H6 Singlet (Downfield, | H5 Singlet (Upfield, | H5/H6 Doublets ( |
| HMBC Correlation | H6 | H5 | H5 |
Characterization Workflow
The following decision tree outlines the logical flow for structural validation.
Figure 1: Step-by-step decision matrix for isolating and characterizing 5-substituted derivatives.
Deep Dive: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for this scaffold. The pyrrole ring protons (H5 and H6) are the primary diagnostic handles.
Comparative Chemical Shifts
The table below summarizes characteristic shifts in DMSO-
| Position | Unsubstituted ( | 5-Substituted ( | 6-Substituted ( | Multiplicity (Target) |
| H2 | 8.60 – 8.80 | 8.60 – 8.85 | 8.60 – 8.85 | Singlet (s) |
| H5 | 6.50 – 6.60 | Substituted | 6.00 – 6.50 | N/A |
| H6 | 7.40 – 7.60 | 7.10 – 7.80 | Substituted | Singlet (s) |
| NH (N7) | 11.5 – 12.5 | 11.8 – 12.8 | 11.5 – 12.5 | Broad Singlet (br s) |
Data synthesized from AGF series and general pyrrolo[2,3-d]pyrimidine literature. [1, 2]
The HMBC "Fingerprint" Protocol
To definitively prove the substituent is at C5, Heteronuclear Multiple Bond Correlation (HMBC) is required.
-
Theory: HMBC shows correlations over 2-3 bonds.
-
Diagnostic Logic:
-
If 5-Substituted: The remaining proton is H6 .[1] H6 is 3 bonds away from C4a and 2 bonds from C7a . It often shows a strong correlation to the ring junction carbons.
-
If 6-Substituted: The remaining proton is H5 . H5 is 3 bonds away from C4 .
-
Figure 2: Key HMBC correlations for confirming a 5-substituted pyrrolo[2,3-d]pyrimidine. The H6 proton correlates strongly with both bridgehead carbons (C4a and C7a).
Mass Spectrometry & Fragmentation
While MS cannot distinguish regioisomers alone, the fragmentation pattern (MS/MS) provides supportive evidence for the stability of the C5-substituent.
-
Method: ESI-HRMS (Positive Mode).
-
Observation: 5-substituted pyrrolo[2,3-d]pyrimidines typically show a stable molecular ion
. -
Fragmentation:
-
Halogenated (5-I, 5-Br): Distinct isotopic patterns are visible.[2] 5-Iodo derivatives often show loss of
(127 Da) under high collision energy. -
Aryl-substituted: The C5-Aryl bond is robust. Fragmentation usually occurs on the substituent side chains rather than cleaving the biaryl bond or the pyrrolo-pyrimidine core.
-
Experimental Protocols
Protocol A: Synthesis & Purification of 5-Iodo-pyrrolo[2,3-d]pyrimidine (Precursor)
Context: This is the most common entry point for 5-substitution via Suzuki/Sonogashira coupling.
-
Reagents: Dissolve pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF. Add N-iodosuccinimide (NIS, 1.1 eq).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Note: C5 is more nucleophilic than C6; mild conditions favor C5-iodination over C6 or di-iodination.
-
-
Workup: Pour into ice water. Collect precipitate by filtration.
-
Purification: Recrystallize from Ethanol/Water.
-
Checkpoint:
H NMR should show loss of the H5 doublet and collapse of H6 to a singlet at 7.6 ppm.
-
Protocol B: 2D NMR Setup for Regioisomer Confirmation
-
Sample Prep: Dissolve ~5-10 mg of pure compound in 0.6 mL DMSO-
. -
Acquisition:
-
Run standard
H (16 scans). -
Run gradient-selected HMBC (typically 8-16 scans per increment, 256 increments).
-
Optimization: Set long-range coupling delay to 60-80 ms (optimized for
Hz).
-
-
Analysis:
-
Locate the putative H6 singlet.
-
Verify cross-peaks to two quaternary carbons in the 100–160 ppm range (C4a and C7a).
-
Validation: If the proton correlates to a carbonyl-like carbon (if C4=O) or C4-amino carbon, it is likely H5 (indicating you have the wrong 6-substituted isomer).
-
Comparison of Alternatives
When defining the structure, researchers often choose between NMR, X-ray, and MS.
| Technique | Suitability for 5-Substituted Pyrrolopyrimidines | Limitations |
| NMR ( | Optimal. Unambiguous differentiation of C5 vs C6 isomers via coupling constants and HMBC. | Requires ~5mg pure sample. Soluble aggregates can broaden peaks. |
| X-Ray Crystallography | Definitive. Provides absolute configuration and bond lengths. | Requires single crystal growth (often difficult with amorphous kinase inhibitors). |
| Mass Spec (MS/MS) | Supportive. Confirms mass and elemental composition. | Cannot distinguish regioisomers (5-sub vs 6-sub). |
| UV-Vis | Low. Shows bathochromic shifts with conjugation at C5. | Lacks structural specificity; spectra are broad and overlapping. |
References
-
Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates. National Institutes of Health (NIH). Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. MDPI Molecules. Available at: [Link][3]
-
Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors. ACS/NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
Sources
The 7-Deazapurine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition
A Comparative Guide to Binding Affinity and Structure-Activity Relationships
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their integral role in cellular signaling pathways makes them attractive for intervention, but the high degree of structural conservation across the kinome presents a significant challenge in developing selective inhibitors.[1] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core has garnered substantial attention.[2] This guide provides an in-depth analysis of 7-deazapurine derivatives, comparing their binding affinities across various kinase targets and elucidating the structure-activity relationships that govern their potency and selectivity.
The 7-deazapurine scaffold is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon. This seemingly subtle modification has profound effects on the molecule's electronic properties and provides a valuable vector for chemical modification, often leading to enhanced binding affinity and improved pharmacokinetic properties.[2] This has been demonstrated by the successful development of several FDA-approved drugs containing the 7-deazapurine core, such as the JAK1/2 inhibitor Ruxolitinib.
This guide will delve into the binding characteristics of 7-deazapurine derivatives against a panel of therapeutically relevant kinases, supported by experimental data from peer-reviewed literature. We will also provide detailed methodologies for key binding affinity assays, offering researchers a practical resource for their own investigations.
Comparative Analysis of Binding Affinity
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). The following tables summarize the reported binding affinities of various 7-deazapurine derivatives against several important kinase families.
Troponin I-Interacting Kinase (TNNI3K)
A study by Lawhorn et al. provided a direct comparison between purine and 7-deazapurine scaffolds, demonstrating the superiority of the latter for TNNI3K inhibition. The 7-deazapurine core offered a significant boost in potency, which was further enhanced by substitutions at the C4, C7, and C8 positions.[3]
| Compound | Scaffold | R1 | R2 | TNNI3K IC50 (nM) |
| 1 | Purine | H | H | 2300 |
| 2 | 7-Deazapurine | H | H | 130 |
| 3 | 7-Deazapurine | Cl | H | 1.9 |
| 4 | 7-Deazapurine | Cl | Me | 0.4 |
Multi-Kinase Inhibition Profile of a 7-Deazapurine-Isatin Hybrid
A novel 7-deazapurine derivative incorporating an isatin moiety (compound 5) has been shown to exhibit potent inhibitory activity against several key kinases implicated in cancer progression.[4][5] This multi-targeted profile highlights the versatility of the 7-deazapurine scaffold in developing compounds that can simultaneously modulate multiple signaling pathways.[4]
| Kinase Target | 7-Deazapurine-Isatin Hybrid (Compound 5) IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| EGFR | 0.093 ± 0.003 | Erlotinib | 0.089 ± 0.003 |
| HER2 | 0.081 ± 0.002 | Lapatinib | 0.078 ± 0.002 |
| VEGFR2 | 0.110 ± 0.004 | Sorafenib | 0.101 ± 0.003 |
| CDK2 | 0.121 ± 0.005 | Ribociclib | 0.114 ± 0.004 |
Janus Kinase 2 (JAK2)
The 7-deazapurine scaffold has also been successfully employed in the development of potent JAK2 inhibitors. Structure-activity relationship (SAR) studies have revealed that fused-ring systems and specific substitutions on appended phenyl rings are crucial for high-affinity binding.[3][6]
| Compound Class | Key Structural Features | JAK2 IC50 Range |
| 3,4-ring fused 7-deazapurines | Fused heterocyclic ring at the 3 and 4 positions | Potent, with some examples in the low nanomolar range |
| 4-(2-anilinophenyl)-7-deazapurine derivatives | Substituted anilino-phenyl group at C4 | SAR studies led to the discovery of potent inhibitors |
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of 7-deazapurine derivatives are dictated by the nature and position of substituents on the core scaffold. The following diagram illustrates the key interaction points of a typical Type I kinase inhibitor within the ATP-binding site.
Caption: Key interaction points of a 7-deazapurine inhibitor in a kinase active site.
-
7-Deazapurine Core: The pyrrolo[2,3-d]pyrimidine core typically forms one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site.
-
Substituents Projecting into the Hydrophobic Pocket: Bulky, hydrophobic groups are often well-tolerated and can form favorable van der Waals interactions in the hydrophobic pocket, enhancing binding affinity.
-
Gatekeeper Residue Interactions: The nature of the substituent near the gatekeeper residue can significantly impact selectivity. Smaller residues at this position can accommodate bulkier inhibitor substituents, while a larger gatekeeper residue can create steric hindrance.
-
Ribose-Binding Pocket Interactions: Modifications that extend into the ribose-binding pocket can provide additional interactions and improve potency.
Experimental Methodologies for Determining Binding Affinity
Accurate determination of binding affinity is crucial for the characterization and optimization of kinase inhibitors. Several biophysical and biochemical methods are commonly employed.[7] Below are detailed protocols for two widely used techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
TR-FRET assays are a popular choice for high-throughput screening due to their homogeneous format and high sensitivity.[8][9] The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Caption: Workflow for a TR-FRET kinase binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase of interest in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of a fluorescently labeled ATP-competitive tracer and a lanthanide-labeled antibody that binds to a tag on the kinase (e.g., GST, His).
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further into the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or control to the wells of a low-volume, black assay plate.[10]
-
Add 5 µL of the kinase/antibody mixture to each well.[10]
-
Incubate the plate for 30-60 minutes at room temperature to allow the compound to bind to the kinase.[11]
-
Add 5 µL of the fluorescent tracer to each well.[10]
-
Incubate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[9][10]
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET enabled plate reader, exciting the donor fluorophore (e.g., Europium or Terbium) and measuring emission at both the donor and acceptor wavelengths.[8]
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring binding thermodynamics as it directly measures the heat released or absorbed during a binding event.[7] This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[12]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare solutions of the kinase and the 7-deazapurine inhibitor in the same, extensively degassed buffer. Precise concentration determination is critical.
-
The typical concentration of the macromolecule (kinase) in the sample cell is in the range of 10-100 µM, while the ligand concentration in the syringe is 10-20 times higher.
-
-
ITC Experiment Setup:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor solution into the sample cell while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[13] The change in entropy (ΔS) can then be calculated.
-
Conclusion
The 7-deazapurine scaffold represents a highly versatile and privileged structure in the design of potent and selective kinase inhibitors. Its ability to form key interactions within the ATP-binding site, coupled with the potential for diverse substitutions, allows for the fine-tuning of binding affinity and selectivity against a wide range of kinase targets. The comparative data presented in this guide underscores the advantages of the 7-deazapurine core over its purine counterpart and highlights its utility in developing multi-targeted kinase inhibitors. The provided experimental protocols for TR-FRET and ITC offer a practical foundation for researchers seeking to characterize the binding of their own 7-deazapurine derivatives. As our understanding of the structural nuances of kinase-inhibitor interactions continues to grow, the 7-deazapurine scaffold is poised to remain a cornerstone of kinase-targeted drug discovery.
References
-
Lawhorn, B. D., et al. (2015). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry, 58(18), 7433-7447. [Link]
-
Wang, T., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 153-156. [Link]
-
Alanazi, M. M., & Alanazi, A. S. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]
-
Alanazi, M. M., & Alanazi, A. S. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. PubMed. [Link]
-
Lee, H., et al. (2020). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 25(21), 5099. [Link]
-
News-Medical. (2016). Using Isothermal Titration Calorimetry for Biophysical Characterization of Chromatin-Binding Proteins. [Link]
-
DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Sha, F., et al. (2015). Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). ResearchGate. [Link]
-
Tran, T. (2022). Characterization of the Isothermal Titration Calorimetry Single Injection Method Using T4 Polynucleotide Kinase as a Model System. University of Nevada, Las Vegas. [Link]
-
Schiebel, J., et al. (n.d.). ITC and NMR Isothermal titration calorimetry (ITC) ITC has gained much attention in drug discovery in recent years, because it. Goethe University Frankfurt. [Link]
-
Li, Z., et al. (2023). Synthesis of tricyclic 7-deazapurines. ResearchGate. [Link]
-
Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. [Link]
-
Baskin, R., et al. (2012). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. ResearchGate. [Link]
-
Tloušt'ová, E., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. PubMed. [Link]
-
Kollareddy, M., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Investigational New Drugs, 30(6), 2411-2432. [Link]
-
Zhao, B., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS Discovery, 26(5), 646-657. [Link]
-
Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]
-
Somavarapu, S., & El-Khouly, A. (2021). Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. RSC Medicinal Chemistry, 12(4), 565-574. [Link]
-
Qin, S., et al. (2025). Discovery of Highly Selective and Potent Macrocyclic JAK2 Inhibitors for the Treatment of MPNs. ResearchGate. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]
-
Dhar, T. G. M., et al. (2025). Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. ResearchGate. [Link]
-
Zhang, L., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(15), 1973-1986. [Link]
-
Tatton, L., et al. (2019). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 9, 1109. [Link]
Sources
- 1. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation | MDPI [mdpi.com]
- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. dcreport.org [dcreport.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
